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Core Science & Biosynthesis

Foundational

The Biosynthesis and Functional Dynamics of Isopentenyladenine 9-Glucoside (iP9G) in Arabidopsis thaliana

Executive Summary Cytokinins (CKs) are master regulatory phytohormones that dictate plant cell division, senescence, and stress responses. While free-base cytokinins like isopentenyladenine (iP) are highly active, plants...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cytokinins (CKs) are master regulatory phytohormones that dictate plant cell division, senescence, and stress responses. While free-base cytokinins like isopentenyladenine (iP) are highly active, plants strictly regulate their homeostatic pools through enzymatic conjugation. This technical guide systematically dissects the biosynthesis of isopentenyladenine 9-glucoside (iP9G) in Arabidopsis thaliana. By detailing the mechanistic biology of specific uridine diphosphate glycosyltransferases (UGTs), providing self-validating analytical protocols, and analyzing phenotypic data, this guide serves as an authoritative resource for plant biologists and agrochemical developers engineering crop resilience.

Mechanistic Biology of iP9G Biosynthesis

In Arabidopsis thaliana, the deactivation and storage of active cytokinins are primarily mediated by N-glucosylation[1]. The conversion of the highly active free-base isopentenyladenine (iP) into its 9-glucoside conjugate (iP9G) represents a critical metabolic node that buffers the active cytokinin pool[2].

Enzymatic Drivers: UGT76C1 and UGT76C2

The Arabidopsis genome encodes over 100 UGTs, but only a highly specific subset recognizes cytokinins. UGT76C1 and UGT76C2 have been identified as the primary cytokinin N-glucosyltransferases[1][3].

These enzymes utilize UDP-glucose as a sugar donor to catalyze the transfer of a glucosyl moiety to the N7 or N9 position of the adenine ring of classical cytokinins, including iP[4]. While both enzymes exhibit a higher specific activity toward the N7 position in vitro, iP9G remains a highly abundant and physiologically relevant conjugate in planta[3][5]. The N-glucosylation at the N9 position creates steric hindrance that prevents the cytokinin from binding to histidine kinase receptors (e.g., AHK2, AHK3), effectively rendering the molecule inactive in classical signaling pathways[6].

G iP Isopentenyladenine (iP) UGT UGT76C1 / UGT76C2 (Glucosyltransferases) iP->UGT Acceptor UDP_Glc UDP-Glucose UDP_Glc->UGT Donor iP9G Isopentenyladenine 9-glucoside (iP9G) UGT->iP9G N9-Glucosylation UDP UDP UGT->UDP Byproduct

Fig 1: Enzymatic conversion of iP to iP9G by UGT76C1/2 in Arabidopsis.

Quantitative Enzyme Dynamics and Phenotypic Data

The physiological relevance of UGT76C1 and UGT76C2 is best illustrated through reverse genetics. Knockout mutants (ugt76c1, ugt76c2) and constitutive overexpressors (OE) demonstrate a direct correlation between UGT activity, iP9G accumulation, and whole-plant cytokinin sensitivity[3][6].

By analyzing these genetic lines, researchers can observe how the inability to synthesize iP9G leads to a hypersensitive state, as the plant cannot clear excess active iP from its tissues.

Table 1: Comparative Analysis of UGT76C1/2 Genetic Lines in Arabidopsis

GenotypeUGT Expression LevelEndogenous iP9G AccumulationCytokinin SensitivityPrimary Physiological Phenotype
Wild Type (Col-0) BaselineBaselineNormalNormal root/shoot development
ugt76c1 / ugt76c2 Mutants Knockout (Zero)Significantly DecreasedHypersensitiveEnhanced root growth inhibition by exogenous CKs[3][6]
UGT76C1-OE / UGT76C2-OE Constitutive OverexpressionSignificantly IncreasedHyposensitiveReduced sensitivity to exogenous CKs; altered AHK3/ARR1 expression[3][6]

Self-Validating Experimental Protocols

To study the biosynthesis and accumulation of iP9G, robust analytical frameworks are required. The following protocols emphasize the causality behind each methodological choice to ensure high-fidelity data generation and prevent artifactual degradation.

Protocol A: In Vitro UGT Enzymatic Assay

Objective: To validate the specific kinetic activity of recombinant UGT76C1/2 toward iP.

  • Protein Expression & Purification: Express UGT76C1/2 in E. coli using a GST-tag.

    • Causality: Affinity tagging allows for the rapid isolation of the target enzyme from bacterial lysates, preventing non-specific bacterial glycosyltransferases from confounding the kinetic assay.

  • Reaction Assembly: Combine 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 2.5 mM UDP-glucose (donor), 100 µM iP (acceptor), and 1 µg of purified UGT.

    • Causality: DTT maintains the enzyme's critical cysteine residues in a reduced state, preserving the structural integrity of the active site during incubation.

  • Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold methanol.

    • Causality: Methanol immediately precipitates the UGT protein, halting the reaction at a precise time point to allow for accurate Michaelis-Menten kinetic calculations.

  • Validation Checkpoint: Run a parallel "No-Enzyme" control to establish the baseline background signal and confirm that non-enzymatic glucosylation is not occurring.

Protocol B: In Planta Quantification of iP9G via LC-MS/MS

Objective: To accurately profile endogenous iP9G pools in Arabidopsis tissues without inducing artificial interconversion.

Workflow step1 1. Tissue Quenching & Extraction (Cold Bieleski Buffer) step2 2. Isotope Dilution (Spike Internal Standard) step1->step2 step3 3. Solid Phase Extraction (Oasis MCX Cartridge) step2->step3 step4 4. UHPLC Separation (C18 Column) step3->step4 step5 5. ESI-MS/MS Detection (MRM Mode) step4->step5

Fig 2: Self-validating LC-MS/MS workflow for quantifying endogenous iP9G.

  • Tissue Quenching & Extraction: Snap-freeze Arabidopsis tissues in liquid nitrogen. Homogenize and extract using cold modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).

    • Causality: The highly acidic and organic nature of the Bieleski buffer instantly denatures endogenous phosphatases and glycosidases, preventing the artificial degradation of the iP9G pool during extraction.

  • Isotope Dilution: Spike the homogenate with a known concentration of a stable isotope-labeled standard (e.g., deuterium-labeled iP9G).

    • Causality: Internal standards correct for matrix effects and analyte loss during downstream purification steps, ensuring absolute quantification.

  • Solid Phase Extraction (SPE): Pass the extract through an Oasis MCX (Mixed-mode Cation eXchange) cartridge.

    • Causality: Cytokinins possess a basic adenine ring. At low pH, this ring is protonated, allowing iP9G to bind strongly to the cation exchange resin. Neutral and acidic interfering lipids/pigments are washed away, drastically reducing MS ion suppression.

  • LC-ESI-MS/MS Detection: Separate the eluate on a C18 UHPLC column and detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM isolates the specific precursor ion of iP9G and fragments it to a unique product ion (the cleavage of the glucosyl group leaving the iP base), providing absolute structural specificity and femtogram-level sensitivity.

  • Validation Checkpoint: Analyze a blank matrix spiked with the standard to confirm recovery rates are >85% before proceeding with biological samples.

Physiological Implications and Future Perspectives

Historically, N-glucosides like iP9G were viewed strictly as terminal, inactive metabolic sinks[2]. However, recent transcriptomic and physiological studies challenge this monolithic view.

Research indicates that while iP9G does not strongly inhibit root growth or promote shoot regeneration like its free-base counterpart, it actively delays leaf senescence in Arabidopsis[5]. Application of iP9G to detached cotyledons activates specific cytokinin-associated gene networks, suggesting that iP9G may either possess intrinsic biological activity or undergo localized, controlled hydrolysis back to active iP under specific stress or developmental triggers[5]. Furthermore, the tight regulation of UGT76C1 and UGT76C2 expression during ontogenesis highlights the evolutionary importance of N-glucosylation in maintaining spatiotemporal cytokinin homeostasis[2].

Understanding this pathway provides a profound blueprint for agricultural biotechnology. By manipulating orthologous CGT (cytokinin glucosyl transferase) genes in crops like wheat or rice, developers can theoretically engineer plants with optimized cytokinin pools—enhancing drought tolerance, delaying senescence, and ultimately driving higher crop yields[7][8].

References

  • N-Glucosyltransferase UGT76C2 is Involved in Cytokinin Homeostasis and Cytokinin Response in Arabidopsis thaliana. Oxford Academic. URL:[Link]

  • N-glucosylation of cytokinins by glycosyltransferases of Arabidopsis thaliana. PubMed / NIH. URL:[Link]

  • N-Glucosyltransferase UGT76C2 is Involved in Cytokinin Homeostasis and Cytokinin Response in Arabidopsis thaliana. Oxford Academic. URL:[Link]

  • Glucosyltransferase UGT76C1 finely modulates cytokinin responses via cytokinin N-glucosylation in Arabidopsis thaliana. ResearchGate. URL:[Link]

  • Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. MDPI. URL:[Link]

  • Overexpression of HMG-CoA synthase promotes Arabidopsis root growth and adversely affects glucosinolate biosynthesis. PubMed / NIH. URL: [Link]

  • Arabidopsis thaliana - PCIDB. Genome.jp. URL:[Link]

  • Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. ResearchGate. URL:[Link]

  • Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement. ResearchGate. URL:[Link]

  • Genetic engineering of cytokinin metabolism: Prospective way to improve agricultural traits of crop plants. ResearchGate. URL:[Link]

Sources

Exploratory

Unlocking Cytokinin Homeostasis: The Metabolism and Targeted Degradation of Isopentenyladenine 9-Glucoside (iP9G)

Executive Summary Cytokinins (CKs) are adenine-derived phytohormones that govern critical aspects of plant organogenesis, meristematic maintenance, and senescence 1. Within the isoprenoid CK class, isopentenyladenine (iP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cytokinins (CKs) are adenine-derived phytohormones that govern critical aspects of plant organogenesis, meristematic maintenance, and senescence 1. Within the isoprenoid CK class, isopentenyladenine (iP) acts as a highly potent free base. For decades, the scientific consensus held that the N-glucosylation of iP—specifically the formation of isopentenyladenine 9-glucoside (iP9G)—represented an irreversible deactivation pathway, yielding biologically inert metabolic dead-ends 2.

However, recent high-resolution metabolic profiling and kinetic modeling have systematically dismantled this assumption. While trans-zeatin N-glucosides can be hydrolyzed back to active bases in vivo, iP N-glucosides resist this reversion 3. Instead, iP9G itself exhibits distinct biological activity, such as delaying leaf senescence, and is subject to direct, targeted degradation by specific isoforms of Cytokinin Oxidase/Dehydrogenase (CKX) 4. This whitepaper provides a comprehensive technical breakdown of iP9G metabolism, the enzymatic kinetics of its degradation, and the self-validating analytical protocols required to quantify these transient metabolites.

Mechanistic Pathways: Biosynthesis to Degradation

The metabolic trajectory of iP9G is tightly regulated by a balance of conjugating and degrading enzymes. The formation of iP9G from the active iP free base is catalyzed by uridine diphosphate glycosyltransferases (UGTs), prominently UGT76C1 and UGT76C2 in Arabidopsis thaliana [[5]]().

Once formed, iP9G is not a terminal sink. It is actively degraded by Cytokinin Oxidase/Dehydrogenase (CKX; EC 1.5.99.12), an FAD-dependent oxidoreductase. CKX selectively cleaves the N6-isopentenyl side chain of the glucoside, yielding adenine-9-glucoside and 3-methyl-2-butenal 6. This targeted cleavage represents an evolutionarily advanced mechanism for the permanent clearance of active CK conjugates from the cellular pool 7.

CK_Metabolism iP Isopentenyladenine (iP - Active Free Base) iP9G iP-9-glucoside (iP9G - Active Conjugate) iP->iP9G UGT76C1 / UGT76C2 (N-Glucosyltransferases) Degradation Adenine-9-glucoside + 3-methyl-2-butenal iP->Degradation Apoplastic CKX (e.g., AtCKX1) iP9G->Degradation Cytosolic CKX (e.g., AtCKX7, ZmCKX10)

Cytokinin N-glucosylation and subsequent irreversible degradation pathway of iP9G.

Enzymatic Drivers: Cytokinin Oxidase/Dehydrogenase (CKX) Kinetics

The degradation of iP9G is highly dependent on the spatial localization and isoform specificity of the CKX enzyme. While some apoplastic CKX enzymes act primarily on free bases, specific cytosolic and apoplastic isoforms exhibit a profound preference for N9-glucosides. For instance, Arabidopsis AtCKX1 and AtCKX7 degrade iP9G at a rate approximately 40-fold higher than the iP free base 2.

Table 1: Substrate Specificity and Kinetics of Key CKX Isoforms

Enzyme IsoformSpeciesSubcellular LocalizationRelative Affinity for iP9GKey Mechanistic Insight
AtCKX1 A. thalianaApoplastHigh (~40x > iP)Demonstrates that apoplastic clearance heavily targets N9-glucosides to prevent receptor binding 2.
AtCKX7 A. thalianaCytosolHighCytosolic degradation actively prevents the intracellular accumulation of iP9G 2.
ZmCKX1 Z. maysApoplastLowPreferentially degrades trans-zeatin and iP free bases over their respective glucosides 6.
ZmCKX10 Z. maysCytosolHighEfficiently degrades both cis-zeatin and iP9G, acting as an intracellular homeostasis regulator 6.

Experimental Methodologies: Quantifying iP9G Degradation

To accurately map the degradation kinetics of iP9G, researchers must employ self-validating workflows. Cytokinins are present in trace amounts (pmol/g fresh weight) and are highly susceptible to artifactual enzymatic degradation during extraction 8. The following protocol guarantees structural preservation and high-fidelity quantification.

Protocol: In Vivo Assessment of iP9G Degradation and CKX Activity

Step 1: Tissue Quenching and Extraction

  • Method: Snap-freeze plant tissue in liquid nitrogen. Homogenize and extract using cold Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v) spiked with stable isotope-labeled internal standards (e.g., [15N4]-iP9G) 9.

  • Causality: Bieleski buffer rapidly denatures endogenous phosphatases and CKX enzymes. This locks the in vivo cytokinin pool, preventing post-harvest enzymatic degradation or artifactual conversion of nucleotides to free bases. The internal standard validates extraction efficiency and corrects for downstream ion suppression.

Step 2: Solid-Phase Extraction (SPE) Purification

  • Method: Pass the extract through an Oasis MCX (Mixed-mode Cation eXchange) column. Wash with 0.1 M formic acid, followed by 100% methanol. Elute target cytokinins with 0.35 M NH₄OH in 60% methanol.

  • Causality: The basic purine ring of cytokinins is protonated at low pH, binding strongly to the cation-exchange resin. The acidic and organic washes strip away neutral and acidic plant matrix interferents (like phenolics and pigments), maximizing MS sensitivity and column lifespan.

Step 3: UHPLC-ESI-MS/MS Quantification

  • Method: Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions (e.g., m/z 366 → 204 for iP9G).

  • Causality: MRM provides absolute structural specificity. Because iP7G and iP9G are structural isomers, chromatographic separation via UHPLC prior to MS/MS is strictly required to distinguish the N7 and N9 conjugates.

Step 4: In Vitro CKX Activity Assay

  • Method: Incubate purified plant protein extracts with 50 µM iP9G and 100 µM 2,6-dichlorophenolindophenol (DCPIP) in McIlvaine buffer (pH 6.0). Monitor absorbance decay at 600 nm 6.

  • Causality: CKX functions as an oxidoreductase. DCPIP acts as an artificial electron acceptor. As iP9G is oxidized (its isopentenyl side chain cleaved), DCPIP is reduced and decolorizes. This allows real-time spectrophotometric tracking of degradation kinetics without relying on endpoint mass spectrometry.

Workflow Tissue Plant Tissue Snap-Freeze (LN2) Extraction Bieleski Extraction (Quench Enzymes) Tissue->Extraction SPE Oasis MCX SPE (Matrix Removal) Extraction->SPE LCMS UHPLC-MS/MS (MRM Quantification) SPE->LCMS

Self-validating LC-MS/MS workflow for quantifying iP9G and CKX metabolites.

Implications for Crop Biotechnology

Understanding the targeted degradation of iP9G by CKX enzymes opens novel avenues for agrochemical development. Because iP9G retains biological activity (e.g., delaying leaf senescence) 4, designing synthetic CKX inhibitors that specifically dock into the active sites of cytosolic CKX isoforms (like AtCKX7 or ZmCKX10) could artificially elevate intracellular iP9G pools. This targeted inhibition would prolong photosynthetic lifespan and enhance crop yield under abiotic stress without disrupting the broader trans-zeatin signaling networks.

References

  • Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes.National Center for Biotechnology Information (PMC).
  • Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis.National Center for Biotechnology Information (PubMed).
  • New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants.National Center for Biotechnology Information (PMC).
  • Subcellular localization and biochemical comparison of cytosolic and secreted cytokinin dehydrogenase enzymes from maize.Journal of Experimental Botany | Oxford Academic.
  • Cytokinin: From autoclaved DNA to two-component signaling.National Center for Biotechnology Information (PMC).
  • New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants.ResearchGate.
  • Evolution of cytokinin biosynthesis and degradation.Journal of Experimental Botany | Oxford Academic.
  • N-Glucosyltransferase UGT76C2 is Involved in Cytokinin Homeostasis and Cytokinin Response in Arabidopsis thaliana.Plant and Cell Physiology | Oxford Academic.
  • Dynamics of Auxin and Cytokinin Metabolism during Early Root and Hypocotyl Growth in Theobroma cacao.National Center for Biotechnology Information (PMC).

Sources

Foundational

Structural Dynamics and Mass Spectrometry Profiling of Isopentenyladenine 9-Glucoside (iP9G)

Executive Summary Historically, cytokinin research has heavily favored active free bases, treating conjugated forms as mere metabolic endpoints. Isopentenyladenine 9-glucoside (iP9G) is a prime example: an N-glycosylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, cytokinin research has heavily favored active free bases, treating conjugated forms as mere metabolic endpoints. Isopentenyladenine 9-glucoside (iP9G) is a prime example: an N-glycosylated derivative of the highly active phytohormone isopentenyladenine (iP). However, emerging transcriptomic evidence suggests that iP9G possesses nuanced biological roles, including the capacity to delay senescence and act as a slow-release hormonal reservoir. This technical whitepaper provides an in-depth analysis of the structural properties, metabolic dynamics, and molecular weight of iP9G. Furthermore, it details a self-validating, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome severe matrix effects for the precise quantification of iP9G in complex biological tissues.

Molecular Architecture and Physicochemical Properties

Isopentenyladenine 9-glucoside is a purine derivative characterized by an isopentenyl chain at the N6 position and a β -D-glucopyranosyl moiety conjugated at the N9 position.

The N9 position of the purine ring is critical for the biological activity of cytokinins, as it serves as the primary docking interface for the CHASE domain of membrane-bound histidine kinase receptors (e.g., AHK2, AHK3, CRE1)[1]. The covalent attachment of a bulky, polar glucose molecule at this specific locus sterically occludes receptor binding. Consequently, iP9G exhibits negligible immediate affinity for these receptors, which led to its traditional classification as an inactive deactivation product[2].

From an analytical perspective, the presence of the basic purine nitrogens and the polar hydroxyl groups on the sugar ring dictate the molecule's behavior in chromatographic and mass spectrometric systems. The molecule readily accepts a proton in acidic environments, a property we exploit during both solid-phase extraction and electrospray ionization (ESI).

Table 1: Structural & Physicochemical Properties of iP9G
PropertyValue
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol
Molecular Formula C₁₆H₂₃N₅O₅
Molecular Weight 365.38 g/mol
Exact Mass (Monoisotopic) 365.1699 Da
PubChem CID 11675006
Topological Polar Surface Area 146 Ų
Solubility Profile Soluble in Methanol, DMSO; sparingly soluble in pure Water.

Data sourced from standardized structural databases[3].

Metabolic Pathway and Signaling Dynamics

To maintain hormonal homeostasis, plants utilize specific N-glucosyltransferases (UGTs) to conjugate active cytokinins into storage or deactivation forms[2]. While O-glucosides are readily reversible via β -glucosidases, N9-glucosides like iP9G are highly resistant to enzymatic hydrolysis.

Despite this resistance, recent high-resolution transcriptomic studies have demonstrated that exogenous application of iP9G can delay leaf senescence and upregulate specific cytokinin-associated response regulators (such as ARR6)[4]. This challenges the monolithic view of N-glucosides as purely inactive sinks, pointing toward a highly regulated, slow-release cleavage mechanism mediated by specific cytokinin oxidases (CKX) or yet-unidentified hydrolases.

Metabolism DMAPP DMAPP Precursor IPT IPT Enzyme DMAPP->IPT iP_nucs iP Nucleotides IPT->iP_nucs LOG LOG Enzyme iP_nucs->LOG iP Isopentenyladenine (iP) Active Free Base LOG->iP UGT UGT Glycosyltransferase iP->UGT N-Glycosylation CKX CKX Oxidase iP->CKX Cleavage iP9G iP9G (N9-Glucoside) Storage Form UGT->iP9G iP9G->CKX Slow Cleavage Degradation Degradation Products CKX->Degradation

Fig 1. Biosynthetic pathway of isopentenyladenine and its conversion to iP9G.

Advanced LC-MS/MS Analytical Methodology

Quantifying iP9G in plant tissues is notoriously difficult due to its low endogenous abundance (often in the fmol/g range) and severe ion suppression caused by co-extracting pigments, lipids, and phenolics[5]. As a Senior Application Scientist, I mandate a self-validating protocol utilizing stable isotope dilution and Mixed-mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Step-by-Step Extraction and SPE Protocol

Causality Check: Why MCX? The purine ring of iP9G has a pKa​ of approximately 4.2. By acidifying the sample matrix below pH 3, the molecule becomes fully protonated. The MCX resin captures these cations, allowing neutral and acidic interferences (which cause 90% of ESI ion suppression) to be washed to waste.

  • Quenching & Homogenization: Snap-freeze 50 mg of fresh tissue in liquid nitrogen and lyophilize. Reasoning: Halts endogenous CKX/glucosidase activity and normalizes sample weight.

  • Isotope Spiking (Self-Validation): Add 10 ng of deuterium-labeled internal standard ( d6​ -iP9G) directly to the dry powder. Reasoning: Any subsequent physical loss or MS ion suppression will affect the endogenous iP9G and the d6​ -iP9G equally, allowing the final ratio to yield absolute, validated quantification.

  • Solvent Extraction: Extract using 1 mL of cold Methanol/Water/Formic Acid (15:4:1, v/v/v). Vortex for 10 min at 4°C, then centrifuge at 14,000 × g. Reasoning: The acidic organic solvent precipitates bulk proteins while maintaining iP9G solubility.

  • SPE Loading: Condition an Oasis MCX cartridge (30 mg) with 1 mL Methanol, followed by 1 mL 1M Formic Acid. Load the supernatant.

  • SPE Washing: Wash with 1 mL 1M Formic Acid, then 1 mL 100% Methanol. Reasoning: Removes acidic and neutral hydrophobic interferences.

  • SPE Elution: Elute the target analytes with 1 mL of 0.35 M NH4​OH in 60% Methanol. Reasoning: The basic pH deprotonates the purine ring, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle N2​ stream and reconstitute in 50 µL of the initial LC mobile phase (e.g., 5% Acetonitrile, 0.1% Formic Acid)[5].

LCMS_Workflow Tissue 1. Tissue Homogenization (Liquid N2, Lyophilized) Extraction 2. Solvent Extraction (MeOH/H2O/FA + Internal Std) Tissue->Extraction SPE 3. SPE Clean-up (MCX Cartridge, pH < 3) Extraction->SPE Precipitate Proteins Recon 4. Evaporation & Reconstitution (Initial Mobile Phase) SPE->Recon Elute & Dry UPLC 5. UPLC Separation (C18, Gradient Elution) Recon->UPLC 5 µL Injection MSMS 6. ESI-MS/MS Detection (MRM: 366.17 -> 204.12) UPLC->MSMS Chromatographic Resolution Validation 7. Data Validation (Isotope Ratio & QC Checks) MSMS->Validation Peak Integration

Fig 2. Self-validating UPLC-MS/MS workflow for the extraction and quantification of iP9G.

UPLC-MS/MS Parameters

Chromatographic separation is achieved on a sub-2 µm C18 column. The mobile phases consist of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Formic acid is not merely a buffer; it acts as an ion-pairing agent that sharpens peak shape and provides the abundant protons necessary for efficient Positive Electrospray Ionization (ESI+)[5].

During Collision-Induced Dissociation (CID) in the mass spectrometer, the weakest bond in iP9G—the N-glycosidic linkage—cleaves readily. This results in the neutral loss of the anhydro-glucose moiety (162 Da), generating a dominant product ion at m/z 204.124 representing the intact isopentenyladenine core[3].

Table 2: Optimized MRM Parameters for iP9G Quantification
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
iP9G 366.17204.1216Quantifier (Loss of Glucoside)
iP9G 366.17136.0624Qualifier (Adenine Core)
d₆-iP9G (IS) 372.21210.1616Internal Standard Normalization

Note: The exact mass of the precursor ion is 366.1762 m/z, derived from the monoisotopic mass of 365.1699 Da plus a proton (1.0073 Da)[3].

Conclusion

Isopentenyladenine 9-glucoside is a structurally complex, high-molecular-weight (365.38 g/mol ) cytokinin conjugate. While its bulky N9-glucoside moiety sterically prevents immediate receptor binding, its physiological relevance in delayed senescence pathways warrants rigorous study. By employing the self-validating, isotope-dilution LC-MS/MS methodology outlined above, researchers can bypass severe matrix effects to accurately map the metabolic flux of iP9G in advanced drug development and agricultural research.

References

  • Source: nih.
  • Title: (PDF)
  • Title: Current model of cytokinin metabolism pathway in plants. The model was...
  • Source: apsnet.
  • Source: lcms.

Sources

Exploratory

endogenous levels of isopentenyladenine 9-glucoside in shoot apical meristem

An In-depth Technical Guide to the Quantification and Interpretation of Endogenous Isopentenyladenine 9-Glucoside in the Shoot Apical Meristem Abstract The shoot apical meristem (SAM) is the central organizing center for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Quantification and Interpretation of Endogenous Isopentenyladenine 9-Glucoside in the Shoot Apical Meristem

Abstract

The shoot apical meristem (SAM) is the central organizing center for all aerial structures in higher plants, harboring a niche of pluripotent stem cells that must be meticulously maintained. Cytokinins, a class of N6-substituted adenine derivatives, are pivotal regulators of SAM size and activity. While the roles of active cytokinins like trans-zeatin (tZ) and isopentenyladenine (iP) are well-studied, the function of their conjugated forms remains comparatively obscure. Isopentenyladenine 9-glucoside (iP9G), an N-glucoside of iP, has historically been categorized as an inactive and irreversibly formed storage product. However, emerging evidence suggests a more dynamic role for N-glucosides in cytokinin homeostasis, potentially acting as transport forms or even possessing context-dependent bioactivity.[1][2][3][4][5] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to accurately quantify endogenous iP9G levels within the challenging micro-environment of the SAM. We detail field-proven methodologies from micro-dissection through to ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and data reliability.

The Centrality of Cytokinin Homeostasis in SAM Function

The persistence and function of the SAM rely on a delicate equilibrium between stem cell proliferation and the differentiation of cells into new organs.[6] This balance is governed by complex signaling networks, most notably the CLAVATA (CLV)-WUSCHEL (WUS) negative feedback loop.[7][8][9] Cytokinins are integral to this network, promoting cell division and influencing the expression domain of key regulatory genes like WUS.[7][10]

Maintaining precise levels of active cytokinins at specific locations within the SAM is therefore critical. The plant achieves this "cytokinin homeostasis" through a tightly regulated interplay of:

  • Biosynthesis: Primarily through the isopentenyltransferase (IPT) pathway.

  • Degradation: Catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes, which irreversibly cleave the N6-side chain.[11][12]

  • Interconversion & Conjugation: Active cytokinin free bases are reversibly converted to ribosides and nucleotides or conjugated to glucose.

N-glucosylation, the attachment of glucose to the N9 or N7 position of the purine ring, is catalyzed by UDP-glucosyltransferases (UGTs), such as UGT76C1 and UGT76C2 in Arabidopsis.[11][13][14] This process effectively removes active cytokinins from the pool that can interact with receptors.[4][15] The resulting iP9G is one of the most abundant cytokinin metabolites in many plant species.[1][16] Its presence in the SAM raises critical questions: Is it a terminal deactivation product, a stable local reservoir, or a long-distance signal transported into the stem cell niche? Answering these questions requires precise, localized quantification.

Cytokinin_Metabolism iPRMP iP-Ribotides (iPRMP) iPR iP-Riboside (iPR) iPRMP->iPR LOG iP Isopentenyladenine (iP) (Active Form) iPR->iP iP->iPR Ade Adenine iP->Ade CKX iP9G iP-9-Glucoside (iP9G) iP->iP9G UGT76C2

Caption: Core metabolic pathways for isopentenyladenine (iP) type cytokinins.

A Validated Workflow for iP9G Quantification in the SAM

The diminutive size of the SAM and the low abundance of phytohormones necessitate a highly sensitive and robust analytical workflow. The following sections provide a detailed, step-by-step protocol that incorporates self-validating systems, such as the use of stable isotope-labeled internal standards.

Stage 1: SAM Micro-dissection and Sample Preparation

Rationale: The SAM is a functionally heterogeneous tissue, with distinct zones (central zone, peripheral zone, rib meristem) that likely have unique hormonal profiles.[17][18] Whole-seedling or whole-apex analysis will dilute and obscure these localized concentrations. Micro-dissection is therefore non-negotiable for obtaining biologically meaningful data.[19][20]

Protocol:

  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana) under highly controlled and reproducible environmental conditions to minimize biological variability. 14-21 day-old seedlings are typically suitable.

  • Dissection: Under a high-power stereomicroscope, use fine-gauge hypodermic needles (30G) or specialized micro-tools to carefully remove developing leaves and floral primordia, exposing the apical dome.

  • Excision: Excise the SAM, defined as the apical dome plus the two youngest visible leaf primordia (P1 and P2). Consistency in the dissected tissue is paramount.

  • Sample Pooling & Freezing: Immediately transfer the excised SAM into a pre-weighed 1.5 mL microfuge tube held in liquid nitrogen. Due to the minute mass of a single SAM (~10-50 µg), pooling of 50-200 SAMs per biological replicate is typically required to obtain sufficient material (~1-5 mg fresh weight) for analysis.

  • Lyophilization: Lyophilize the frozen tissue to determine dry weight and to concentrate the sample. Store at -80°C until extraction.

Stage 2: Extraction and Solid-Phase Extraction (SPE) Purification

Rationale: The goal is to efficiently extract cytokinins from the complex plant matrix while simultaneously removing interfering compounds (lipids, pigments, etc.). A two-step SPE procedure provides orthogonal cleanup, enhancing the purity of the final extract for MS analysis. The inclusion of a stable isotope-labeled internal standard from the very beginning is the cornerstone of accurate quantification via the isotope dilution method.[21]

Protocol:

  • Internal Standard Spiking: To the lyophilized tissue, add a known quantity (e.g., 5-10 pmol) of deuterated Isopentenyladenine-9-Glucoside (e.g., D6-iP9G).

  • Extraction: Add 500 µL of ice-cold extraction buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v). Homogenize using a bead-beater system for 2 min, then incubate at -20°C for 1 hour with intermittent vortexing.

  • Clarification: Centrifuge at 20,000 x g for 15 min at 4°C. Carefully collect the supernatant. Re-extract the pellet with an additional 500 µL of buffer, centrifuge again, and pool the supernatants.

  • SPE Cleanup Step A (Reversed-Phase):

    • Condition a C18 SPE cartridge (e.g., 50 mg) with 1 mL methanol followed by 1 mL water.

    • Load the extract.

    • Wash with 1 mL water to remove highly polar impurities.

    • Elute the cytokinins with 1 mL of 80% methanol.

  • SPE Cleanup Step B (Mixed-Mode Cation Exchange):

    • Evaporate the eluate from the C18 step to dryness under a gentle stream of N2 or in a vacuum concentrator.

    • Reconstitute the residue in 1 mL of 0.1 M formic acid.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol, 1 mL water, and 1 mL 0.1 M formic acid.

    • Load the sample.

    • Wash with 1 mL 0.1 M formic acid, followed by 1 mL methanol.

    • Elute the cytokinin fraction with 1 mL of 0.5 M NH4OH in 60% methanol.

  • Final Preparation: Evaporate the final eluate to dryness and reconstitute in 50 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

Stage 3: UHPLC-MS/MS Quantification

Rationale: UHPLC-MS/MS is the definitive analytical technique for this application, offering unparalleled sensitivity and selectivity.[22][23][24] The UHPLC separates iP9G from isomers and matrix components, while the tandem mass spectrometer provides two levels of mass filtering (precursor ion and product ion) for unambiguous identification and quantification in Multiple Reaction Monitoring (MRM) mode.[25]

Protocol:

  • Chromatographic Separation (UHPLC):

    • Column: Use a high-efficiency reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[23]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be: 0-1 min (5% B), 1-8 min (linear gradient to 50% B), 8-9 min (linear gradient to 95% B), 9-10 min (hold at 95% B), 10-11 min (return to 5% B), 11-15 min (re-equilibration). Flow rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Parameter Optimization: Infuse standard solutions of iP9G and D6-iP9G to determine the optimal cone voltage and collision energy for the most intense and stable precursor-to-product ion transitions.

Table 1: Exemplary LC-MS/MS Parameters for iP9G Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
iP9G 366.2204.10.053018
D6-iP9G 372.2210.10.053018
  • Data Acquisition: Construct a calibration curve using a series of standards containing a fixed amount of D6-iP9G and varying concentrations of iP9G. Analyze the pooled SAM samples alongside the calibration curve, procedural blanks, and quality control (QC) samples.

Caption: Comprehensive workflow for iP9G quantification in the SAM.

Data Interpretation in a Biological Framework

The absolute concentration of iP9G, while valuable, is most powerful when interpreted in context. The key is to analyze not just single values, but ratios and dynamic changes in response to genetic or environmental perturbations.

  • iP9G to iP Ratio: A high iP9G/iP ratio may suggest that the system is primed to rapidly inactivate excess iP, acting as a homeostatic buffer to maintain stable cytokinin signaling. An experiment comparing wild-type plants to a ckx mutant (with reduced cytokinin degradation) might reveal a compensatory increase in this ratio.

  • Response to Perturbation: Applying exogenous cytokinin to the plant and tracking the time-course of iP and iP9G accumulation in the SAM can reveal the kinetics of N-glucosylation. A rapid increase in iP9G following an iP surge would strongly support its role in immediate deactivation.[5]

  • Genetic Analysis: Quantifying iP9G in mutants for the UGTs responsible for its synthesis (ugt76c2) is essential.[11][14] A drastic reduction or absence of iP9G in the mutant validates its enzymatic origin and allows for phenotypic comparison to assess its biological role. Conversely, analyzing mutants with enlarged meristems (e.g., clv3) could reveal whether cytokinin homeostasis, including iP9G levels, is altered.[26]

Logical_Interpretation cluster_obs Observation cluster_interp Interpretation Perturbation Experimental Perturbation (e.g., ckx3/ckx5 mutant) Observation Observed Data (UHPLC-MS/MS) Perturbation->Observation Interpretation Biological Interpretation Observation->Interpretation iP_up ↑ Active iP iP9G_up ↑ iP9G SAM_size Enlarged SAM (Phenotype) Interp1 CKX normally degrades active iP in the SAM. iP_up->Interp1 Interp2 Glucosylation is a parallel pathway to buffer excess iP. iP9G_up->Interp2 Interp3 Homeostatic control of active cytokinin levels regulates meristem size. SAM_size->Interp3

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Foundational

isopentenyladenine 9-glucoside accumulation during abiotic stress

The Functional Re-evaluation of Isopentenyladenine 9-Glucoside (iP9G) Accumulation During Abiotic Stress: Mechanisms, Quantification, and Agritech Implications Executive Summary For decades, the N-glucosylation of cytoki...

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Author: BenchChem Technical Support Team. Date: April 2026

The Functional Re-evaluation of Isopentenyladenine 9-Glucoside (iP9G) Accumulation During Abiotic Stress: Mechanisms, Quantification, and Agritech Implications

Executive Summary

For decades, the N-glucosylation of cytokinins (CKs) was classified as an irreversible metabolic "dead-end"—a mechanism solely designed to permanently deactivate potent phytohormones. However, recent advances in high-resolution transcriptomics and mass spectrometry have dismantled this monolithic view. Isopentenyladenine 9-glucoside (iP9G), the N9-glucoside conjugate of the active cytokinin isopentenyladenine (iP), is now recognized as a highly stable, stress-responsive modulator. During abiotic stresses such as heat and drought, plants actively shift their metabolic profiles to accumulate iP9G, which uniquely functions to delay localized leaf senescence and protect photosynthetic machinery without stimulating energy-expensive vegetative growth. This whitepaper provides a comprehensive technical guide to the mechanisms, quantification, and therapeutic/agricultural implications of iP9G accumulation.

The Mechanistic Causality of iP9G Accumulation

Cytokinins are primary drivers of cell division and nutrient mobilization. Under optimal conditions, active free bases like isopentenyladenine (iP) and trans-zeatin (tZ) dictate growth[1]. However, during severe abiotic stress (e.g., drought or extreme heat), the continuation of vegetative growth is detrimental to plant survival[2].

To survive, the plant must immediately dampen the active cytokinin pool while simultaneously protecting existing tissues from premature stress-induced necrosis. This is achieved through the targeted upregulation of specific UDP-glucosyltransferases (UGTs), primarily UGT76C1 and UGT76C2 [3]. These enzymes catalyze the transfer of a glucose moiety to the N9 position of the adenine ring of iP, forming iP9G[4].

The Causality of Metabolic Stability: Unlike trans-zeatin 9-glucoside (tZ9G), which can be hydrolyzed back into its active free base by specific β-glucosidases, in vivo kinetic studies using radiolabeled isotopes confirm that iP9G is metabolically stable and is not converted back to iP[5]. This stability is critical: it ensures that iP9G acts as a persistent stress-response signal rather than a transient storage form. Once accumulated, iP9G exerts localized bioactivity by upregulating photosynthetic genes and downregulating catabolic genes via cytokinin-associated response regulators, such as the type-A response regulator ARR6[6].

Pathway Stress Abiotic Stress (e.g., Drought, Heat) iP Isopentenyladenine (iP) Active Free Base Stress->iP Depletes pool via conversion UGT UGT76C1 / UGT76C2 (UDP-Glucosyltransferases) Stress->UGT Transcriptional Upregulation iP->UGT Substrate iP9G iP9G (Metabolically Stable) Isopentenyladenine-9-glucoside UGT->iP9G N9-Glucosylation ARR6 Type-A Response Regulator (ARR6 Upregulation) iP9G->ARR6 Modulates Signaling Phenotype Delayed Leaf Senescence & Photosynthetic Preservation ARR6->Phenotype Gene Expression Shift

Figure 1: Mechanistic pathway of stress-induced iP9G accumulation and its downstream anti-senescent effects.

Quantitative Shifts in Cytokinin Profiles

The transition from active free bases to N-glucosides is a conserved evolutionary response across multiple plant species facing environmental hostility[7]. The table below synthesizes the quantitative shifts observed in recent literature.

Table 1: Differential Accumulation of Cytokinins Under Abiotic Stress

Plant ModelStress ConditioniP (Active Base) ShiftiP9G (N-Glucoside) ShiftBiological ConsequenceReference
Oryza sativa (Rice)Heat Stress (High Day/Night Temp)Decreased significantlyIncreased significantly Disrupted early reproductive development, survival prioritization.[8]
Arabidopsis thalianaDrought Stress (Water withdrawal)Decreased (down to 14% of WT)Accumulated Growth cessation, delayed leaf senescence.[2]
Pinus radiata (Pine)Heat / Drought StressDecreasedAccumulated Modulation of somatic embryogenesis and stress adaptation.

Self-Validating Experimental Protocols

To accurately study iP9G, researchers must overcome two major hurdles: the extremely low endogenous concentrations of cytokinins (pmol/g fresh weight) and the rapid enzymatic degradation that occurs during tissue extraction. The following protocols are engineered for absolute trustworthiness and self-validation.

Protocol A: LC-MS/MS Profiling of Cytokinin N-Glucosides

This workflow utilizes mixed-mode solid-phase extraction (SPE) to eliminate matrix effects, ensuring that the quantified iP9G accurately reflects the in vivo state.

  • Cryogenic Quenching & Homogenization: Snap-freeze 50 mg of plant tissue in liquid nitrogen. Causality: Instantly halts endogenous cytokinin oxidase/dehydrogenase (CKX) and phosphatase activity.

  • Bieleski Extraction: Homogenize tissue in 1 mL of modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v) at -20°C.

  • Internal Standardization (Critical Step): Spike the homogenate with 10 pmol of deuterium-labeled internal standards (e.g., [²H₅]iP9G). Causality: The heavy isotope co-elutes with endogenous iP9G, self-correcting for variable extraction efficiencies and ion suppression during electrospray ionization (ESI).

  • Mixed-Mode SPE (Oasis MCX):

    • Condition column with 1M HCl, then methanol.

    • Load the sample. Wash with 1M HCOOH and 100% methanol. Causality: The cation-exchange resin retains basic cytokinins while acidic/neutral interfering lipids and pigments are washed away.

    • Elute cytokinins using 0.35 M NH₄OH in 60% methanol.

  • UHPLC-ESI-MS/MS Quantification: Separate the eluate on a C18 reversed-phase column. Causality: Chromatographic separation is mandatory to resolve iP9G from its structural isomer, iP7G, which shares identical mass transitions but lacks the same bioactivity[6]. Detect using Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. Cryopreservation (Liquid N2) Step2 2. Bieleski Extraction + [2H5]iP9G Internal Standard Step1->Step2 Step3 3. Oasis MCX SPE (Cation Exchange Wash/Elution) Step2->Step3 Step4 4. UHPLC Separation (C18 Column Isomer Resolution) Step3->Step4 Step5 5. ESI-MS/MS (MRM Mode Quantification) Step4->Step5

Figure 2: Self-validating analytical workflow for the extraction and LC-MS/MS quantification of iP9G.

Protocol B: Transcriptomic Validation of iP9G Bioactivity (Senescence Assay)

To prove that accumulated iP9G is functionally active rather than a passive byproduct, phenotypic assays must be paired with transcriptomics[9].

  • Tissue Preparation: Detach cotyledons from 12-day-old Arabidopsis thaliana seedlings.

  • Treatment: Float cotyledons on 3 mM MES buffer (pH 5.7) supplemented with either 1.0 µM iP9G, 1.0 µM iP (positive control), or 0.1% DMSO (solvent control).

  • Stress Induction: Incubate in complete darkness for 6 days at 22°C. Causality: Dark treatment uniformly induces senescence, providing a strict baseline to measure the anti-senescent bioactivity of the applied N-glucoside.

  • RNA-Seq Validation: Extract total RNA, construct cDNA libraries, and perform high-throughput sequencing. Map reads to the reference genome to verify the targeted upregulation of ARR6 and the downregulation of chlorophyll catabolic genes (e.g., NYE1).

Implications for Drug Development and Precision Agritech

The reclassification of iP9G from an inactive metabolite to a stress-mitigating signaling molecule opens novel avenues for agrochemical and pharmaceutical development:

  • Targeted UGT Modulators: Developing small-molecule agonists or antagonists for UGT76C1/C2 could allow for the artificial induction of the iP9G pool prior to anticipated drought or heat waves, effectively "vaccinating" crops against abiotic stress without permanently stunting growth[4].

  • Synthetic Cytokinin Analogs: Drug development professionals can utilize the N9-glucoside structural motif to design highly stable, slow-release cytokinin analogs for tissue culture, overcoming the rapid degradation issues associated with traditional active free bases.

References[6] Hallmark, H. T., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. Plant Direct. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7752402/[8] Wu, C., et al. (2016). Heat-induced phytohormone changes are associated with disrupted early reproductive development and reduced yield in rice. Scientific Reports. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5054397/[2] Prerostova, S., et al. (2018). Cytokinins: Their Impact on Molecular and Growth Responses to Drought Stress and Recovery in Arabidopsis. Frontiers in Plant Science. URL: https://www.frontiersin.org/articles/10.3389/fpls.2018.00655/full[9] De Diego, N., et al. (2012). Cytokinins are involved in drought tolerance of Pinus radiata plants originating from embryonal masses induced at high temperatures. Academica-e. URL: https://hdl.handle.net/10810/14498[1] Hošek, P., et al. (2020). Distinct metabolism of N‐glucosides of isopentenyladenine and trans‐zeatin determines cytokinin metabolic spectrum in Arabidopsis. New Phytologist. URL: https://www.researchgate.net/publication/338299831[10] Hallmark, H. T., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33392437/[5] Hošek, P., et al. (2020). Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31891421/[3] Hoyerová, K., & Hošek, P. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7291410/[7] Hoyerová, K., & Hošek, P. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. ResearchGate. URL: https://www.researchgate.net/publication/342186716[4] Pokorná, E., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Biomolecules. URL: https://www.mdpi.com/2218-273X/11/1/24

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Exploratory

Enzymatic Glycosylation of Isopentenyladenine to 9-Glucoside: A Technical Whitepaper

Executive Summary Cytokinins are master regulatory phytohormones that control cell division, shoot development, and stress responses in plants. To maintain hormonal homeostasis, plants dynamically deactivate highly activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cytokinins are master regulatory phytohormones that control cell division, shoot development, and stress responses in plants. To maintain hormonal homeostasis, plants dynamically deactivate highly active cytokinins, such as N6-isopentenyladenine (iP), by conjugating them with sugar moieties[1]. The enzymatic conversion of iP to isopentenyladenine-9-glucoside (iP9G) via UDP-glycosyltransferases (UGTs) represents a critical metabolic node. This whitepaper provides an in-depth technical analysis of the enzymatic N-glycosylation of iP, detailing the biochemical kinetics of the primary catalyst, UGT76C1, and establishing a self-validating experimental framework for in vitro synthesis and analytical quantification.

Mechanistic Biology: The Role of UGT76C1

In Arabidopsis thaliana, the glycosyltransferase UGT76C1 (UniProtKB Q9FI99) is the principal enzyme responsible for the N-glucosylation of cytokinins[2]. Unlike O-glycosylation—which targets the hydroxylated side chains of zeatin-type cytokinins and is highly reversible—N-glycosylation occurs directly on the purine ring at the N7 or N9 positions[3].

The formation of iP9G serves as an inactive storage form of the hormone, effectively sequestering it from histidine kinase receptors[4]. UGT76C1 utilizes UDP-alpha-D-glucose as the sugar donor. The enzyme's C-terminal domain contains a highly conserved Plant Secondary Product Glycosyltransferase (PSPG) box, which is responsible for binding the UDP-glucose donor, while the N-terminal domain dictates the acceptor substrate specificity (in this case, the adenine ring of iP)[3].

Pathway iP Isopentenyladenine (iP) (Active Cytokinin) Enzyme UGT76C1 (N-glucosyltransferase) iP->Enzyme UDPG UDP-Glucose (Sugar Donor) UDPG->Enzyme iP9G Isopentenyladenine-9-glucoside (Inactive Storage Form) Enzyme->iP9G UDP UDP (Byproduct) Enzyme->UDP

Caption: Enzymatic conversion of active isopentenyladenine to inactive iP9G catalyzed by UGT76C1.

Enzyme Kinetics and Substrate Specificity

While UGT76C1 exhibits catalytic promiscuity toward multiple classical cytokinins, it demonstrates a distinct kinetic preference for N6-isopentenyladenine[3]. Understanding these parameters is crucial for optimizing in vitro biocatalysis. The enzyme operates optimally at a canonical pH of 7.0 and a temperature of 30°C[2].

Table 1: Kinetic Parameters of UGT76C1 for Various Cytokinin Substrates

SubstrateKM (mM)Vmax (nmol/sec/mg)Catalytic Profile
N6-Isopentenyladenine (iP) 0.1318.67Highest turnover rate
N6-Benzyladenine (BA)0.0915.93High affinity, high turnover
Kinetin0.219.40Moderate affinity
Dihydrozeatin (DHZ)0.166.34Moderate turnover
trans-Zeatin (tZ)0.244.06Lowest affinity and turnover

Data sourced from standardized biochemical characterizations of recombinant UGT76C1[2].

Causality-Driven Experimental Protocol for iP9G Synthesis

To synthesize and quantify iP9G in vitro, we employ a self-validating enzymatic workflow. Every step is engineered to preserve enzyme structural integrity, drive thermodynamic equilibrium toward product formation, and eliminate analytical artifacts.

Workflow Step1 1. Recombinant Expression Step2 2. Ni-NTA Purification Step1->Step2 Step3 3. In Vitro Glycosylation Step2->Step3 Step4 4. Quenching & Extraction Step3->Step4 Step5 5. LC-MS/MS Validation Step4->Step5

Caption: Self-validating workflow for the in vitro synthesis and quantification of iP9G.

Step 1: Recombinant Expression and Purification
  • Methodology: Express an N-terminal His-tagged UGT76C1 construct in E. coli BL21(DE3). Purify the lysate using Ni-NTA affinity chromatography, eluting with 250 mM imidazole.

  • Causality: The N-terminal His-tag is deliberately chosen over a C-terminal tag. The C-terminus houses the highly conserved PSPG box essential for UDP-glucose binding. Tagging the N-terminus prevents steric hindrance at the active site, thereby preserving the enzyme's natural KM[3].

Step 2: In Vitro Glycosylation Reaction
  • Methodology: Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 1 mM UDP-Glucose, 0.2 mM iP, and 1 µg of purified UGT76C1. Incubate at 30°C for 30 minutes.

  • Causality: The pH 7.0 and 30°C parameters strictly mirror the enzyme's physiological optima[2]. Mg²⁺ is included as a necessary cofactor to stabilize the negatively charged UDP leaving group. A 5-fold molar excess of UDP-Glucose (1 mM) relative to iP (0.2 mM) leverages Le Chatelier's principle to drive the reaction to completion.

Step 3: Reaction Quenching and Internal Standardization
  • Methodology: Terminate the reaction by adding 100 µL of ice-cold methanol spiked with 10 pmol of deuterium-labeled internal standard ([²H₅]-iP9G). Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.

  • Causality: Methanol instantly denatures the enzyme, freezing the kinetic state and preventing product degradation. The addition of a stable isotope-labeled internal standard before extraction establishes a self-validating system, allowing researchers to mathematically correct for matrix effects or ion suppression during mass spectrometry.

Step 4: LC-MS/MS Analytical Validation
  • Methodology: Inject the supernatant into a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the transition for iP9G via Multiple Reaction Monitoring (MRM).

  • Causality: UGT76C1 catalyzes glycosylation at both the N7 and N9 positions, producing a mixture of iP7G and iP9G[3]. Reversed-phase chromatography is strictly required to resolve these positional isomers based on slight polarity differences prior to ionization. MS/MS fragmentation monitoring the neutral loss of the glucose moiety (-162 Da) unequivocally confirms the identity of the target conjugate[5].

References

  • UniProtKB . "UDP-glycosyltransferase 76C1 - Arabidopsis thaliana (Mouse-ear cress)". UniProt.[Link]

  • Hou et al. (2004) . "N-glucosylation of cytokinins by glycosyltransferases of Arabidopsis thaliana". Journal of Biological Chemistry / PubMed.[Link]

  • Wang et al. (2013) . "Glucosyltransferase UGT76C1 finely modulates cytokinin responses via cytokinin N-glucosylation in Arabidopsis thaliana". Plant Physiology and Biochemistry / PubMed.[Link]

  • Hošek et al. (2020) . "Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants". MDPI Biomolecules.[Link]

  • Hluska et al. (2020) . "Steady-State Levels of Cytokinins and Their Derivatives May Serve as a Unique Classifier of Arabidopsis Ecotypes". MDPI Cells.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Extraction and Quantification of Isopentenyladenine 9-Glucoside (iP9G) from Plant Tissue

Introduction & Biological Context Isopentenyladenine 9-glucoside (iP9G) is an N-glucoside cytokinin metabolite. Historically, N-glucosylation at the N7 or N9 position of the adenine ring was viewed as a terminal deactiva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Isopentenyladenine 9-glucoside (iP9G) is an N-glucoside cytokinin metabolite. Historically, N-glucosylation at the N7 or N9 position of the adenine ring was viewed as a terminal deactivation pathway, creating a permanently inactive metabolic sink. However, recent transcriptomic and physiological studies have demonstrated that iP9G retains distinct biological activity, specifically in delaying leaf senescence via the activation of cytokinin-associated gene networks[1].

Because iP9G is often present at trace levels (fmol/g fresh weight) within a highly complex matrix of secondary metabolites, its extraction requires a protocol optimized for extreme enzymatic quenching, orthogonal purification, and matrix-effect neutralization.

Metabolism DMAPP DMAPP + AMP iPRTP iP Nucleotides DMAPP->iPRTP IPT Enzymes iP Isopentenyladenine (iP) (Active Cytokinin) iPRTP->iP LOG Enzymes iP9G iP-9-glucoside (iP9G) (Stable Conjugate) iP->iP9G UGT76C1/2 (Glucosyltransferases) Senescence Delayed Leaf Senescence iP->Senescence Strong Activation iP9G->Senescence Modulatory Activation

Cytokinin biosynthesis pathway highlighting iP9G accumulation and its role in leaf senescence.

Mechanistic Causality in Method Design

To ensure scientific integrity, this protocol is built upon three foundational pillars of analytical chemistry:

A. Enzymatic Quenching via Modified Bieleski Solvent

Plant tissues possess highly active endogenous glycosidases and phosphatases. Standard aqueous-organic extractions (e.g., 80% Methanol) fail to arrest these enzymes rapidly enough during tissue disruption, leading to the artifactual interconversion of cytokinin nucleotides, ribosides, and glucosides. The Modified Bieleski solvent (Methanol:Formic Acid:Water, 15:1:4 v/v/v) operates as a chaotropic and highly acidic (pH < 2) denaturant. It instantly precipitates proteins and locks the metabolome in its native state, ensuring the extracted iP9G reflects true physiological levels[2][3].

B. Self-Validating Quantification via SILIS

Matrix effects—specifically ion suppression in the electrospray ionization (ESI) source—are the primary failure point in LC-MS/MS analysis. By spiking a Stable Isotope-Labeled Internal Standard (SILIS), such as [²H₆]iP9G, directly into the extraction buffer prior to tissue contact, the protocol becomes a self-validating system [4]. Any volumetric loss during Solid Phase Extraction (SPE) or ionization variance in the mass spectrometer applies equally to the endogenous analyte and the SILIS. This ratio mathematically neutralizes downstream variables, transforming raw MS intensity into an absolute, matrix-independent molar concentration.

C. Orthogonal Purification via Mixed-Mode SPE

Oasis MCX (Mixed-mode Cation eXchange) sorbent utilizes both reversed-phase (hydrophobic) and cation-exchange mechanisms. At an acidic pH, the basic adenine ring of iP9G is protonated and strongly retained by the sulfonic acid groups of the sorbent. This dual-retention mechanism allows for aggressive washing with 100% methanol to strip away neutral and acidic phytohormones (such as Indole-3-acetic acid [IAA] and Abscisic acid [ABA]) before selectively eluting the cytokinins with a basic organic solvent[5][6].

Quantitative Methodological Data

The following tables summarize the empirical rationale for the selected reagents and purification steps.

Table 1: Extraction Efficiency of Cytokinin Solvents

Solvent System Composition (v/v) Relative iP9G Recovery Phosphatase/Glycosidase Inhibition
Modified Bieleski MeOH:HCOOH:H₂O (15:1:4) > 95% Complete (Instant Denaturation)
Bieleski MCF-7 MeOH:CHCl₃:H₂O:HCOOH (12:5:2:1) ~ 85% High

| Aqueous Methanol | 80% MeOH in H₂O | ~ 60% | Partial (High risk of interconversion) |

Table 2: Oasis MCX SPE Fractionation Matrix

SPE Step Solvent Phytohormones Partitioned Mechanism of Action
Load 1 M HCOOH None (Analytes Retained) Protonation of basic adenine ring (cation exchange)
Wash 1 1 M HCOOH Organic acids, sugars Disruption of weak hydrophilic interactions
Wash 2 100% Methanol IAA, ABA, Gibberellins Elution of neutral/acidic compounds via reversed-phase

| Elution | 0.35 M NH₄OH in 60% MeOH | iP9G , Cytokinin bases | Deprotonation of adenine ring; release from sulfonic acid |

Experimental Protocol

Workflow Step1 1. Tissue Homogenization (Liquid N2, 50 mg FW) Step2 2. Enzymatic Quenching & Extraction (Modified Bieleski + SILIS) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 15 min, 4°C) Step2->Step3 Step4 4. SPE Loading (Oasis MCX) (Reconstituted in 1M HCOOH) Step3->Step4 Step5 5. Acidic Wash (1M HCOOH - Removes organic acids) Step4->Step5 Step6 6. Organic Wash (100% MeOH - Removes IAA, ABA) Step5->Step6 Step7 7. Target Elution (0.35M NH4OH in 60% MeOH) Step6->Step7 Step8 8. LC-MS/MS Analysis (PRM/MRM Mode) Step7->Step8

Step-by-step workflow for iP9G extraction, MCX SPE purification, and LC-MS/MS preparation.

Step 1: Tissue Lysis & Extraction
  • Rapidly harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt all metabolic activity.

  • Pulverize approximately 50 mg of fresh weight (FW) tissue into a fine powder using a pre-chilled mortar and pestle or a bead-beating tissue lyser. Do not allow the tissue to thaw.

  • Transfer the powder to a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled (-20°C) Modified Bieleski extraction buffer (Methanol:Formic Acid:Water, 15:1:4 v/v/v)[2].

  • Immediately spike the homogenate with a known concentration (e.g., 10 pmol) of [²H₆]iP9G internal standard[3].

  • Vortex vigorously for 30 seconds, then incubate the homogenate at -20°C for 12 hours (overnight) to allow for passive, exhaustive extraction.

Step 2: Cleared Lysate Generation
  • Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris[4].

  • Transfer the supernatant to a fresh tube.

  • (Optional but recommended for absolute recovery): Re-extract the pellet with an additional 0.5 mL of Modified Bieleski buffer for 30 minutes at -20°C. Centrifuge again and pool the supernatants.

  • Evaporate the pooled supernatant to near-dryness using a vacuum concentrator (SpeedVac) at 4°C.

  • Reconstitute the dried extract in 1 mL of 1 M Formic Acid (HCOOH) to ensure complete protonation of the iP9G adenine ring prior to SPE[3].

Step 3: Oasis MCX Solid-Phase Extraction (SPE)
  • Conditioning: Pass 1 mL of 100% Methanol through an Oasis MCX SPE cartridge (30 mg, 1 mL), followed by 1 mL of 1 M HCOOH to equilibrate the sorbent.

  • Loading: Load the 1 mL reconstituted sample onto the cartridge. Allow it to flow through via gravity or under a very light vacuum (dropwise).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 1 M HCOOH to remove highly polar matrix components, sugars, and organic acids.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of 100% Methanol. Critical causality note: Because the iP9G is held by strong cation exchange (ionic bonds), the 100% methanol will not elute it, but will successfully strip away hydrophobic, non-basic interferents like auxins and abscisic acid[5][6].

  • Elution: Elute the target cytokinins, including iP9G, by passing 1 mL of 0.35 M Ammonium Hydroxide (NH₄OH) in 60% Methanol through the cartridge. The basic pH deprotonates the adenine ring, breaking the ionic interaction with the sorbent.

Step 4: LC-MS/MS Preparation
  • Evaporate the basic eluate to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitute the highly purified residue in 50–100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid).

  • Centrifuge at 14,000 × g for 5 minutes to remove any final particulates.

  • Transfer the supernatant to an autosampler vial equipped with a glass insert for UHPLC-ESI-MS/MS analysis in positive ion mode (utilizing PRM or MRM scanning)[3].

References

  • Efficiency of different methods of extraction and purification of cytokinins - ResearchG
  • Technical Support Center: Analysis of Cytokinins in Plant Extracts - Benchchem.
  • Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza s
  • Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM)
  • (PDF)
  • Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associ

Sources

Application

Application Note: Chemical Synthesis and Certification of Isopentenyladenine 9-Glucoside (iP9G) Analytical Standards

Executive Summary & Mechanistic Rationale Cytokinin N-glucosides were historically dismissed as inactive metabolic dead-ends. However, modern phytohormone profiling has revealed that these conjugates—particularly isopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Cytokinin N-glucosides were historically dismissed as inactive metabolic dead-ends. However, modern phytohormone profiling has revealed that these conjugates—particularly isopentenyladenine 9-glucoside (iP9G)—are critical regulators of plant development, capable of delaying leaf senescence and modulating cytokinin-associated gene expression[1][2][3]. Furthermore, iP9G demonstrates remarkable resistance to cleavage by cytokinin oxidase/dehydrogenase (CKX) enzymes, making it a vital biomarker in plant stress response studies[4].

To support advanced LC-MS/MS phytohormone profiling, researchers require highly pure analytical standards. The synthesis of artificial and naturally occurring N9-cytokinin conjugates relies heavily on the regioselective condensation of a functionalized purine with a protected sugar moiety[5]. As a Senior Application Scientist, I have designed the following self-validating, four-step synthetic protocol. This workflow prioritizes regioselectivity, mild deprotection, and rigorous in-process quality control (IPQC) to yield >99.5% pure iP9G.

Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis, moving from the protected sugar donor to the final purified standard.

SynthesisWorkflow Start 6-Chloropurine + Penta-O-acetyl-β-D-glucose Step1 Step 1: Vorbrüggen Glycosylation (BSA, TMSOTf, MeCN, 80°C) Start->Step1 Int1 6-Chloro-9-(tetra-O-acetyl- β-D-glucopyranosyl)purine Step1->Int1 Step2 Step 2: N6-Amination (Isopentenylamine, DIPEA, EtOH, 80°C) Int1->Step2 Int2 N6-Isopentenyladenine 2',3',4',6'-tetra-O-acetate Step2->Int2 Step3 Step 3: Zemplén Deprotection (NaOMe, MeOH, 25°C) Int2->Step3 Int3 Crude iP9G Step3->Int3 Step4 Step 4: Preparative HPLC (C18, H2O/MeCN gradient) Int3->Step4 Final Pure iP9G Analytical Standard (>99.5% Purity) Step4->Final

Fig 1: Four-step chemical synthesis workflow for iP9G analytical standards.

Step-by-Step Experimental Protocols

Step 1: Vorbrüggen Glycosylation

Objective: Synthesis of 6-chloro-9-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)purine.

  • Causality: Direct alkylation of adenine yields an intractable mixture of N3, N7, and N9 isomers. By utilizing 6-chloropurine and subjecting it to Vorbrüggen conditions, we exploit the neighboring group participation of the 2-O-acetyl group on the glucopyranose ring. This sterically blocks the alpha-face, ensuring >98% selectivity for the desired β-anomer at the N9 position.

  • Protocol:

    • Suspend 6-chloropurine (10 mmol) in anhydrous acetonitrile (50 mL) under an argon atmosphere.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA, 22 mmol) and stir at 80 °C for 30 minutes until the solution becomes clear (indicating complete silylation).

    • Add 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (11 mmol) followed by dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 12 mmol).

    • Reflux at 80 °C for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 50 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validating IPQC: Monitor via TLC (Hexane:EtOAc 1:1). The product spot will be strongly UV-active (254 nm), whereas the starting sugar donor is not. The absence of the silylated purine baseline spot confirms reaction completion.

Step 2: N6-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of N6-isopentenyladenine 2',3',4',6'-tetra-O-acetate.

  • Causality: The chlorine atom at the C6 position of the purine ring is highly electron-deficient, making it an excellent leaving group for SNAr. Isopentenylamine acts as the nucleophile. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing premature deprotection or acid-catalyzed cleavage of the delicate N-glycosidic bond.

  • Protocol:

    • Dissolve the crude intermediate from Step 1 (~8 mmol) in anhydrous ethanol (40 mL).

    • Add 3-methyl-2-buten-1-amine hydrochloride (isopentenylamine HCl, 12 mmol) and DIPEA (24 mmol).

    • Stir the reaction mixture at 80 °C for 5 hours.

    • Evaporate the solvent, reconstitute in dichloromethane (50 mL), and wash with water (2 × 30 mL) to remove DIPEA hydrochloride salts. Concentrate the organic layer.

  • Self-Validating IPQC: Conduct LC-MS analysis of the crude mixture. The starting material exhibits a characteristic 3:1 isotopic pattern (M / M+2) due to the chlorine atom. The complete disappearance of this isotopic pattern and a mass shift to [M+H]⁺ = 534.2 confirms successful amination.

Step 3: Zemplén Transesterification (Global Deprotection)

Objective: Cleavage of acetyl groups to yield crude iP9G.

  • Causality: Aqueous bases (like NaOH) can cause partial hydrolysis of the glycosidic bond or unwanted side reactions at the purine ring. Zemplén transesterification utilizes catalytic sodium methoxide in anhydrous methanol. This provides exceptionally mild conditions to cleave the acetyl esters, generating methyl acetate as a volatile byproduct.

  • Protocol:

    • Dissolve the acetylated intermediate (~7 mmol) in anhydrous methanol (30 mL).

    • Add a catalytic amount of 0.1 M NaOMe in methanol (0.5 mL) to bring the pH to ~9.

    • Stir at 25 °C for 2 hours.

    • Neutralize the reaction by adding pre-washed Amberlite IR-120 (H⁺ form) resin until the pH reaches 7.0.

    • Filter the resin and evaporate the filtrate to yield crude iP9G as a white solid.

  • Self-Validating IPQC: ¹H-NMR (DMSO-d₆) of an aliquot must show the complete absence of the four sharp acetyl methyl singlets typically found between 1.9–2.1 ppm.

Step 4: Preparative HPLC & Certification

Objective: Isolation of analytical-grade iP9G (>99.5% purity).

  • Protocol: Dissolve the crude solid in 10% aqueous acetonitrile. Inject onto a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm). Elute using a linear gradient of 10% to 60% Acetonitrile in Water (both containing 0.1% Formic Acid) over 30 minutes. Collect the major UV peak at 268 nm. Lyophilize the pooled fractions to obtain the pure analytical standard.

Analytical Validation & Data Presentation

To qualify as a certified analytical reference material for LC-MS/MS quantification, the synthesized iP9G must pass the strict parameters outlined in Table 1.

Table 1: Analytical Validation Specifications for iP9G Standard

ParameterSpecificationAnalytical MethodCausality / Rationale
Appearance White crystalline powderVisual InspectionConfirms absence of colored oxidation byproducts.
Chemical Purity ≥ 99.5%HPLC-UV (268 nm)Establishes the required baseline for quantitative mass spectrometry.
Exact Mass [M+H]⁺ 352.1616 ± 5 ppmLC-HRMS (ESI-TOF)Validates the elemental composition (C₁₅H₂₁N₅O₅).
Anomeric Configuration β-anomer only (J ~ 9.0 Hz)¹H-NMR (400 MHz, DMSO-d₆)The large coupling constant of the anomeric proton (~5.5 ppm) ensures strict N9-β regioselectivity.
Residual Solvents < 0.1%GC-FIDPrevents ionization suppression and adduct formation in LC-MS/MS.

References

  • Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Source: Frontiers in Plant Science (frontiersin.org) URL:[Link]

  • Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. Source: ResearchGate (researchgate.net) URL:[Link]

  • Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases. Source: PubMed / SciSpace (scispace.com) URL:[Link]

Sources

Method

isopentenyladenine 9-glucoside sample preparation for mass spectrometry

Application Note: High-Sensitivity Extraction and LC-MS/MS Quantification of Isopentenyladenine 9-Glucoside (iP9G) The Analytical Challenge of Cytokinin Storage Forms Cytokinins (CKs) are master regulatory phytohormones...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity Extraction and LC-MS/MS Quantification of Isopentenyladenine 9-Glucoside (iP9G)

The Analytical Challenge of Cytokinin Storage Forms

Cytokinins (CKs) are master regulatory phytohormones that govern plant development, stomatal conductance, and stress responses[1]. Within the plant matrix, cytokinins exist in a dynamic equilibrium of active free bases, translocation ribosides, nucleotide precursors, and inactive storage conjugates. Isopentenyladenine 9-glucoside (iP9G) is an inactive, highly stable storage form of the isoprenoid cytokinin isopentenyladenine (iP)[1].

Because iP9G is sequestered in tissues at ultra-trace concentrations (typically in the low pmol/g fresh weight range), its quantification is analytically demanding[2]. The primary challenges include rapid enzymatic degradation during tissue disruption, severe matrix suppression from co-extracted plant secondary metabolites, and the structural diversity of the cytokinin pool[3][4]. To achieve reliable quantification, sample preparation cannot be an afterthought; it must be a rigorously engineered, self-validating system.

G iPMP iPMP (Nucleotide Precursor) iPR iPR (Translocation Form) iPMP->iPR Dephosphorylation iP iP (Active Free Base) iPR->iP Deribosylation iP9G iP9G (Inactive Storage Glucoside) iP->iP9G N9-Glucosylation (Deactivation)

Isoprenoid cytokinin pathway showing iP9G synthesis as an inactive storage form.

Mechanistic Foundations of the Workflow

As a Senior Application Scientist, I approach protocol design by addressing the causality behind every reagent and step. A successful iP9G extraction protocol relies on three mechanistic pillars:

1. Enzymatic Quenching via Modified Bieleski Buffer Plant tissues are rich in endogenous phosphatases and glycosidases that rapidly alter the cytokinin profile upon cellular lysis. To prevent artifactual data, we utilize a modified Bieleski extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v)[1][2][5]. The high organic content and low pH instantly denature degradative enzymes while providing a highly solvating environment that ensures the complete extraction of both polar glucosides (like iP9G) and non-polar free bases[2][5].

2. Orthogonal Purification via Mixed-Mode Cation Exchange (MCX) Plant extracts are notoriously complex. iP9G contains a polar glucoside moiety and a basic adenine ring (pKa ~4.2). By acidifying the extract with formic acid, the adenine ring becomes fully protonated. When loaded onto an MCX Solid-Phase Extraction (SPE) cartridge, iP9G binds via strong cation exchange[2][6]. This allows us to aggressively wash the column with 1 M formic acid and 100% methanol, stripping away neutral and acidic interferences (such as auxins, abscisic acid, and lipids)[2]. Elution is then precisely triggered by neutralizing the charge with an alkaline solvent (0.35 M NH₄OH in 60% methanol)[2][6].

3. The Self-Validating System: Isotope Dilution To ensure absolute trustworthiness, this protocol acts as a self-validating system through the use of stable isotope-labeled internal standards (SIL-IS). By spiking deuterated iP9G (e.g., [²H₆]iP9G) directly into the extraction buffer prior to homogenization, any subsequent analyte loss during SPE or signal suppression during Electrospray Ionization (ESI) is proportionally mirrored in the internal standard[7][8]. Quantification is derived strictly from the endogenous/SIL-IS peak area ratio, rendering the assay immune to matrix-induced variability[5][6].

Workflow Homogenization 1. Cryogenic Homogenization (Liquid N2) Extraction 2. Bieleski Buffer Extraction + [2H6]iP9G Internal Standard Homogenization->Extraction Centrifugation 3. Centrifugation & Supernatant Collection (14,000 rpm, 4°C) Extraction->Centrifugation SPE_Condition 4. MCX SPE Conditioning (MeOH -> 1M Formic Acid) Centrifugation->SPE_Condition SPE_LoadWash 5. Load Sample & Wash (1M Formic Acid -> MeOH) SPE_Condition->SPE_LoadWash SPE_Elute 6. Elution (0.35M NH4OH in 60% MeOH) SPE_LoadWash->SPE_Elute LCMS 7. Evaporation, Reconstitution & UHPLC-MS/MS Analysis SPE_Elute->LCMS

Optimized SPE and LC-MS/MS sample preparation workflow for iP9G quantification.

Execution Strategy: Step-by-Step Protocol

Phase 1: Tissue Disruption and Extraction
  • Cryogenic Homogenization : Harvest 100–500 mg of fresh plant tissue (or 1–5 mg for micro-scale StageTip extraction) and immediately flash-freeze in liquid nitrogen to halt metabolism[2][9]. Grind to a fine powder using a pre-chilled mortar and pestle or a bead beater[2].

  • Isotope Dilution : Transfer the powder to a centrifuge tube. Immediately add 1 mL of pre-chilled modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v) spiked with 10 ng of [²H₆]iP9G internal standard[2][5][6].

  • Incubation : Vortex vigorously for 3 minutes, then incubate the homogenate at -20°C for at least 1 hour (overnight is optimal for tough root matrices) to ensure exhaustive extraction[2].

  • Clarification : Centrifuge at 14,000 rpm at 4°C for 20 minutes[2]. Transfer the supernatant to a new tube. To ensure complete protonation of iP9G prior to SPE, dilute the extract with 1 mL of 1 M formic acid[6].

Phase 2: Solid-Phase Extraction (SPE) Clean-up

Note: For standard samples, use Oasis MCX cartridges (6 cc, 200 mg). For sub-milligram samples, multi-StageTips packed with C18/SDB-RPS/Cation-SR are recommended[4][6][9].

  • Conditioning : Activate the MCX cartridge by passing 2 mL of 100% methanol, followed by 2 mL of 1 M formic acid[2][6].

  • Loading : Load the acidified tissue extract onto the cartridge at a flow rate of ~1 mL/min[6].

  • Washing : Wash the cartridge with 2 mL of 1 M formic acid to elute acidic/neutral compounds, followed by 2 mL of 100% methanol to remove non-polar lipids and pigments[2][6].

  • Elution : Elute the purified iP9G (along with other free bases, ribosides, and glucosides) using 2 mL of 0.35 M ammonium hydroxide (NH₄OH) in 60% methanol[2][6][9].

  • Concentration : Evaporate the eluate to absolute dryness under a gentle stream of nitrogen at 35–40°C, or via a vacuum concentrator[2][7].

  • Reconstitution : Reconstitute the dried residue in 50 µL of the initial LC mobile phase (e.g., 5% acetonitrile with 0.1% formic acid). Centrifuge briefly to remove any insoluble micro-precipitates before transferring to an autosampler vial[2][10].

Phase 3: UHPLC-MS/MS Analysis
  • Chromatographic Separation : Inject 10–25 µL onto a high-resolution reversed-phase column (e.g., Kinetex C18 or Waters HSST3, 2.1 × 50 mm) maintained at 45–50°C to prevent peak tailing[1][6][10].

  • Mobile Phases : Use Water + 0.1% formic acid (Mobile Phase A) and Acetonitrile + 0.1% formic acid (Mobile Phase B)[10].

  • Mass Spectrometry : Operate the mass spectrometer (Triple Quadrupole or Orbitrap) in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)[3][5][6].

Data Presentation & Quality Control

To ensure reproducibility, all quantitative parameters and gradient conditions must be strictly controlled. The tables below summarize the critical analytical parameters for the validated workflow.

Table 1: Summary of Analytical Parameters for iP9G Quantification

ParameterSpecification / ConditionCausality / Rationale
Target Analyte Isopentenyladenine 9-glucoside (iP9G)Inactive, stable storage form of isoprenoid cytokinins[1].
Internal Standard [²H₆]iP9GCorrects for matrix effects, ionization suppression, and SPE recovery losses[7][8].
Extraction Buffer Modified Bieleski (MeOH:H₂O:FA, 15:4:1)Instantly denatures degradative enzymes; maximizes solubility[2][5].
SPE Chemistry Mixed-Mode Cation Exchange (MCX)Exploits the basic adenine ring for orthogonal purification[2][6].
Analytical Column Reversed-Phase C18 (e.g., HSST3 or Kinetex)Retains the polar glucoside moiety; resolves stereoisomers[6][10].
Ionization Mode Positive Electrospray Ionization (ESI+)Readily protonates the nitrogen-rich purine backbone[5][10].

Table 2: Optimized UHPLC Gradient Elution Profile (Flow rate: 0.5 mL/min. Adapted from optimized high-throughput CK profiling methods[6])

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.0955
0.5955
5.05545
5.1595
6.1595
6.2955
8.2955

Note on QA/QC: A calibration standard mix containing iP9G and [²H₆]iP9G must be injected before and after each sample batch to confirm system performance. Method blanks (extraction buffer + IS only) should be processed every 10 samples to rule out carryover[6].

References

  • Comprehensive Profiling of Phytohormones in Honey by Sequential Liquid–Liquid Extraction Coupled with Liquid Chromatography–Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org. 7

  • A rapid approach to investigate spatiotemporal distribution of phytohormones in rice - PMC. nih.gov. 3

  • Technical Support Center: Optimizing Cytokinin Extraction from Root Samples - Benchchem. benchchem.com.2

  • Simultaneous Determination of Multiclass Phytohormones in Submilligram Plant Samples by One-Pot Multifunctional Derivatization-Assisted Liquid Chromatography–Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. acs.org. 11

  • Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM) | Analytical Chemistry - ACS Publications. acs.org. 6

  • Cytokinins in the perianth, carpels, and developing fruit of Helleborus niger L. | Journal of Experimental Botany | Oxford Academic. oup.com.8

  • Purification protocol for cytokinins using multi-StageTips (STop And Go... - ResearchGate. researchgate.net. 9

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid - MDPI. mdpi.com.1

  • Methods Extraction and quantification of CKs using High-Performance Liquid Chromatography - The Royal Society of Chemistry. rsc.org. 5

  • Quantification of Phytohormones in Plants – Optimized Extraction, Separation and Detection. biorxiv.org. 10

  • The Role of Auxins and Cytokinins in the Mutualistic Interaction Between Arabidopsis and Piriformospora indica - APS Journals. apsnet.org. 12

  • Cell-Type-Specific Cytokinin Distribution within the Arabidopsis Primary Root Apex - PMC. nih.gov. 4

Sources

Application

Application Note: Solid-Phase Extraction (SPE) Protocol for Isopentenyladenine 9-Glucoside (iP9G) Isolation

Introduction and Mechanistic Background Isopentenyladenine 9-glucoside (iP9G) is an inactive, stable N-glucoside storage form of the isoprenoid cytokinin isopentenyladenine (iP)[1]. In plant physiology and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Background

Isopentenyladenine 9-glucoside (iP9G) is an inactive, stable N-glucoside storage form of the isoprenoid cytokinin isopentenyladenine (iP)[1]. In plant physiology and drug development, accurately quantifying the flux between active cytokinin bases and their storage glucosides is critical for understanding developmental regulation and stress responses.

The analytical challenge in isolating iP9G lies in its ultra-trace endogenous concentrations (often in the low pmol/g range) and the highly complex nature of plant matrices, which are rich in interfering pigments, lipids, and phenolic compounds[2][3]. To overcome this, Solid-Phase Extraction (SPE) utilizing a Mixed-Mode Cation Exchange (MCX) sorbent is the gold standard[4][5].

The Causality of MCX Selection: Oasis MCX utilizes a polymeric sorbent featuring both sulfonic acid groups (for strong cation exchange) and a reversed-phase backbone (for hydrophobic retention). iP9G possesses a polar glucoside moiety, a hydrophobic isoprenoid tail, and an ionizable adenine ring. At a low pH (< 2.0), the adenine ring becomes protonated, allowing it to bind strongly to the sulfonic acid groups via ionic interactions[4]. Concurrently, the isoprenoid tail interacts with the reversed-phase backbone. This dual-retention mechanism allows for highly aggressive washing steps that remove over 90% of UV-absorbing contaminants before elution[4].

Pathway DMAPP DMAPP + AMP iPMP iPMP (Nucleotide) DMAPP->iPMP IPT iPR iPR (Riboside) iPMP->iPR Phosphatase iP iP (Active Base) iPR->iP Nucleosidase iP9G iP9G (Storage Glucoside) iP->iP9G Glucosyltransferase

Cytokinin biosynthesis pathway highlighting the formation of the storage conjugate iP9G.

Experimental Protocol: A Self-Validating Extraction System

This protocol establishes a self-validating workflow where enzymatic degradation is arrested immediately, and target analytes are selectively isolated through pH-modulated SPE[6].

Reagents and Materials
  • Extraction Solvent: Modified Bieleski's Solvent (Methanol : Formic Acid : Water, 15:1:4, v/v/v)[4][6].

  • SPE Cartridges: Oasis MCX (Waters, 30 mg/1 mL or equivalent).

  • Internal Standard: Deuterated iP9G (e.g., [²H₆]iP9G)[5].

  • Wash & Elution Buffers: 1 M Formic Acid (HCOOH), 100% Methanol (MeOH), 0.35 M Ammonium Hydroxide (NH₄OH) in 60% MeOH[2][5].

Step 1: Tissue Disruption and Extraction
  • Homogenization: Snap-freeze 50–100 mg of plant tissue in liquid nitrogen and pulverize using a bead beater.

  • Extraction: Immediately add 1 mL of pre-chilled (-20 °C) Modified Bieleski's solvent containing the deuterated internal standard[5][6].

  • Incubation & Centrifugation: Vortex for 30 seconds, incubate at -20 °C for 1 hour, and centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant[5].

  • Causality Check: Why Bieleski's solvent? The high organic content precipitates proteins, while the extreme acidity (Formic Acid) instantly denatures endogenous nucleosidases and phosphatases. This prevents the artificial ex vivo conversion of iPMP to iP, or iP to iP9G, ensuring the extracted profile perfectly mirrors the in vivo state[6].

Step 2: Solid-Phase Extraction (SPE) Clean-up

SPEWorkflow Ext 1. Extraction (Bieleski's Solvent) Cond 2. MCX Conditioning (MeOH -> 1M HCOOH) Ext->Cond Load 3. Sample Loading (Acidified Extract) Cond->Load Wash 4. Washing (1M HCOOH -> MeOH) Load->Wash Elute 5. Elution (0.35M NH4OH in 60% MeOH) Wash->Elute Detect 6. LC-MS/MS Analysis Elute->Detect

Step-by-step SPE workflow for iP9G isolation using mixed-mode cation exchange.

  • Conditioning: Pass 1 mL of 100% MeOH through the MCX cartridge to activate the hydrophobic bed, followed by 1 mL of 1 M HCOOH to equilibrate the sorbent to a highly acidic pH (pH ~1.4)[3].

  • Loading: Apply the collected supernatant to the cartridge.

    • Mechanism: The acidic environment ensures the adenine ring of iP9G is fully protonated and captured by the sulfonic acid groups[4].

  • Washing:

    • Wash 1: 1 mL of 1 M HCOOH. (Removes highly polar, non-basic interfering compounds like organic acids)[7].

    • Wash 2: 1 mL of 100% MeOH. (Removes neutral, highly hydrophobic interferences such as chlorophyll and lipids. iP9G remains locked to the sorbent via ionic bonds)[2][7].

  • Elution: Elute the target cytokinins using 1 mL of 0.35 M NH₄OH in 60% MeOH[2][5].

    • Causality Check: The addition of NH₄OH raises the pH well above the pKa of the adenine ring, neutralizing the molecule and breaking the ionic bond. Simultaneously, the 60% MeOH provides sufficient organic strength to overcome the reversed-phase retention, allowing iP9G to elute cleanly[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute in 50 µL of starting mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis[6].

Quantitative Data and Performance Metrics

The combination of Modified Bieleski's solvent and Oasis MCX SPE provides a highly reproducible, self-validating extraction system. The table below summarizes the expected quantitative performance based on established analytical benchmarks.

Performance MetricExpected ValueMechanistic Causality / Note
Analyte Recovery (iP9G) 75% – 85%Achieved via dual-mode (cation/reversed-phase) binding, preventing breakthrough during loading[5][8].
Matrix Effect / Ion Suppression < 15%Aggressive 100% MeOH wash removes bulk lipids and pigments prior to elution[2].
UV-Contaminant Reduction ~90%Selective ionic elution leaves non-basic hydrophobic contaminants bound to the column[4].
Optimal LC Column Temp. 50 °CElevated temperature prevents overlapping tailing of iP9G with acidic phytohormones like IAA[1].

Analytical Detection (LC-MS/MS) Guidelines

For the final quantification of the isolated iP9G, High-Performance Liquid Chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is required.

  • Chromatography: Utilize a C18 reversed-phase column. A binary gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid, ensures sharp peak shapes[6].

  • Temperature Control: Maintain the column compartment at 50 °C . Lower temperatures (e.g., 35–40 °C) have been shown to cause overlapping tailing between iP9G and Indole-3-acetic acid (IAA), compromising quantitative accuracy[1].

  • Quantification: Use Isotope Dilution Analysis (IDA) comparing the endogenous iP9G peak area to the recovered deuterated internal standard to automatically correct for any losses during the SPE workflow[6].

References

  • Efficiency of different methods of extraction and purification of cytokinins ResearchGate URL:[Link]

  • Methods Extraction and quantification of CKs using High-Performance Liquid Chromatography The Royal Society of Chemistry URL:[Link]

  • Analytical methods for cytokinins ResearchGate URL:[Link]

  • Cytokinins Are Abundant and Widespread among Insect Species PMC - NIH URL:[Link]

  • Correlations between Phytohormones and Drought Tolerance in Selected Brassica Crops MDPI URL:[Link]

  • Purification protocol for cytokinins using multi-StageTips ResearchGate URL:[Link]

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Isopentenyladenine 9-Glucoside (iP9G) During Extraction

Welcome to the Technical Support Center for cytokinin analysis. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals struggling with the recovery and stabilizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cytokinin analysis. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals struggling with the recovery and stabilization of isopentenyladenine 9-glucoside (iP9G) during plant tissue extraction.

The Mechanistic Basis of iP9G Degradation

Isopentenyladenine 9-glucoside (iP9G) is an N-glucoside conjugate of the bioactive cytokinin isopentenyladenine (iP). While historically considered an inactive storage metabolite, recent transcriptomic studies reveal that [1].

During extraction, cellular compartmentalization is destroyed. This exposes iP9G to a hostile environment of endogenous enzymes and chemical stressors:

  • Enzymatic Cleavage ( β -glucosidases): Endogenous glucosidases rapidly cleave the N9-glycosidic bond. This degradation artificially inflates the apparent concentration of the free base (iP) while depleting your iP9G target.

  • Hydrolytic Cleavage (Adenine Deaminases): Eukaryotic adenine deaminases can into inosine derivatives, permanently destroying the cytokinin structure[2].

  • Chemical Degradation: Cytokinins are vulnerable to thermal degradation and extreme pH shifts over prolonged periods if not properly buffered.

DegradationPathway iP9G Isopentenyladenine 9-glucoside (iP9G) Glucosidase β-Glucosidase (Enzymatic Cleavage) iP9G->Glucosidase Loss of N9-sugar Deaminase Adenine Deaminase iP9G->Deaminase Hydrolytic cleavage iP Isopentenyladenine (iP Base) Glucosidase->iP CKX Cytokinin Oxidase (CKX) iP->CKX Side-chain cleavage Degraded Adenine + Isopentenyl Aldehyde CKX->Degraded Inosine Inosine Derivatives Deaminase->Inosine

Enzymatic degradation pathways of iP9G during suboptimal extraction.

Self-Validating Extraction Protocol: The Modified Bieleski Method

To establish a self-validating system, the extraction must instantly quench enzymatic activity while providing a measurable metric of recovery. We utilize the Modified Bieleski's Solvent , which outperforms traditional 80% methanol by providing [3].

Step-by-Step Methodology

Phase 1: Cryogenic Quenching & Homogenization

  • Harvest and Freeze: Immediately plunge 10-50 mg of fresh tissue into liquid nitrogen ( LN2​ ).

    • Causality: Instant freezing halts all metabolic and enzymatic processes, preserving the in vivo cytokinin profile.

  • Internal Standardization: Add 0.5 pmol of stable isotope-labeled internal standard (e.g., [2H6​]iP9G ) directly to the frozen matrix before adding solvent[4].

    • Causality: Adding the standard at step zero validates the extraction efficiency and accounts for matrix suppression during LC-MS/MS.

  • Cryo-milling: Pulverize the tissue to a fine powder using a pre-chilled mortar/pestle or a bead mill at -80°C.

Phase 2: Chemical Denaturation (Modified Bieleski Extraction) 4. Solvent Addition: Add 1 mL of pre-chilled (-20°C) Modified Bieleski's buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v)[5].

  • Causality: The high organic content precipitates proteins, while the low pH denatures resilient glucosidases and phosphatases, locking iP9G in its native state.
  • Incubation: Extract at -20°C for 1 to 3 hours with continuous shaking.
  • Centrifugation: Spin at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.

Phase 3: Mixed-Mode Solid-Phase Extraction (SPE) 7. Conditioning: Condition an Oasis MCX (Mixed-mode Cation Exchange) cartridge with 1 mL Methanol, followed by 1 mL 1 M Formic Acid[5]. 8. Loading: Load the Bieleski supernatant.

  • Causality: In this highly acidic environment, iP9G is protonated (cationic) and strongly retained by the cation-exchange sites[4].
  • Washing: Wash with 1 M Formic Acid (removes acidic/neutral interferents) and 100% Methanol (removes non-polar lipids).
  • Elution: Elute the purified cytokinins with 0.35 N Ammonium Hydroxide in 60% Methanol.
  • Causality: The alkaline pH neutralizes the charge on iP9G, releasing it from the sorbent.
  • Concentration: Evaporate to dryness under a gentle nitrogen stream and reconstitute in 5% acetonitrile/0.1% formic acid for UHPLC-MS/MS analysis.

    ExtractionWorkflow Tissue Fresh Plant Tissue LN2 Liquid N2 Freezing & Cryo-milling Tissue->LN2 IS Add Internal Standard (e.g., [2H6]iP9G) LN2->IS Bieleski Modified Bieleski Buffer (-20°C, pH < 3) IS->Bieleski Centrifuge Centrifugation (14,000 rpm, 4°C) Bieleski->Centrifuge SPE Oasis MCX SPE (Cation Exchange) Centrifuge->SPE Supernatant Elution Alkaline Elution (0.35N NH4OH in 60% MeOH) SPE->Elution Wash & Elute LCMS UHPLC-MS/MS Analysis Elution->LCMS Dry & Reconstitute

    Self-validating extraction workflow for iP9G using Modified Bieleski buffer.

Quantitative Data: Solvent & Purification Efficacy

To justify the protocol, the following table summarizes the expected recovery metrics based on comparative analytical studies[3][6].

Extraction MethodPurification MethodiP9G Recovery (%)UV-Absorbing ContaminantsEnzymatic Quenching
Modified Bieleski (15:4:1) Oasis MCX (SPE) >85% Reduced by ~90% Excellent (Instant)
80% MethanolDEAE Sephadex RP-C1860-70%High backgroundModerate
Liquid-Liquid Extraction (LLE)None<40%Very HighPoor

Troubleshooting & FAQs

Q1: My iP9G levels are undetectable, but my isopentenyladenine (iP) base levels are unusually high. What is happening? A1: This is the classic signature of ex vivo enzymatic degradation. Endogenous β -glucosidases are cleaving the sugar moiety from iP9G during extraction, converting it to the iP free base. Resolution: Ensure your tissue remains completely frozen in LN2​ until the Modified Bieleski buffer is added. Never allow the homogenate to thaw in an aqueous, non-denaturing environment.

Q2: Can I substitute 80% Methanol for the Modified Bieleski buffer to save time? A2: It is highly discouraged for N-glucosides. While 80% methanol extracts cytokinins, it does not drop the pH sufficiently to instantly denature all resilient hydrolytic enzymes. Studies show that yields a significantly higher Relative Internal Standard Response (RISR) for deuterated cytokinins during LC-MS/MS[3].

Q3: Why use a mixed-mode cation exchange (MCX) SPE rather than a standard C18 column? A3: Standard C18 relies purely on hydrophobicity. The organic constituent in Bieleski buffer (60-75% MeOH) [4]. Oasis MCX utilizes both reversed-phase and cation-exchange mechanisms. Because the Bieleski extract is highly acidic, iP9G acts as a cation and binds tightly to the MCX resin, allowing you to wash away up to 90% of UV-absorbing contaminants with pure methanol before elution[3][5].

Q4: I am seeing split peaks for iP9G on my UHPLC chromatogram. Is the molecule degrading in the vial? A4: This is typically a solvent-mismatch issue, not degradation. If you reconstitute your dried extract in 100% methanol, the strong injection solvent causes premature elution and peak splitting on a reversed-phase column. (e.g., 5% acetonitrile in water with 0.1% formic acid)[6].

References

  • Efficiency of different methods of extraction and purification of cytokinins Source: PubMed (NIH) URL:[Link]

  • A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction Source: PMC (NIH) URL:[Link]

  • Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases Source: SciSpace URL:[Link]

  • Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes Source: ResearchGate URL:[Link]

  • Quantification of Phytohormones in Plants – Optimized Extraction, Separation and Detection Source: bioRxiv URL:[Link]

Sources

Optimization

optimizing LC-MS/MS sensitivity for isopentenyladenine 9-glucoside detection

Welcome to the Technical Support Center for Phytohormone Analysis. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with quantifying trace-level cytoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phytohormone Analysis. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with quantifying trace-level cytokinin conjugates.

Isopentenyladenine 9-glucoside (iP9G) presents unique analytical hurdles: it exists in ultra-trace concentrations (fmol to pg/g levels), suffers from severe matrix-induced ion suppression, and exhibits complex fragmentation dynamics. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices to help you build a robust, self-validating LC-MS/MS assay.

I. Analytical Strategy & Workflow

To achieve sub-picogram sensitivity, sample preparation must be intrinsically linked to your chromatographic and ionization strategies. Below is the optimized end-to-end workflow designed to isolate iP9G from complex biological matrices.

G A Plant Matrix Spike with [2H6]iP9G ISTD B Liquid-Liquid Extraction (Acidified ACN/Water) A->B C SPE Clean-up (MCX) Wash: Acidic | Elute: Basic B->C D UHPLC Separation (End-capped C18, 0.1% FA) C->D E ESI+ Ionization [M+H]+ m/z 366.18 D->E F MS/MS Detection MRM / PRM E->F G Data Quantification Self-Validated via ISTD F->G

Workflow for extraction and LC-MS/MS quantification of iP9G.

II. Troubleshooting & FAQs

Q1: I am experiencing severe ion suppression and variable recovery for iP9G. How do I eliminate matrix effects?

The Causality: Ion suppression occurs when co-eluting matrix components (e.g., phospholipids, pigments) outcompete the iP9G molecules for charge on the surface of the Electrospray Ionization (ESI) droplets. Standard Liquid-Liquid Extraction (LLE) is insufficient for removing these isobaric and charge-competing interferences. The Solution: Implement a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol. The purine ring of iP9G is basic. By acidifying your sample load (e.g., 1 M formic acid), the purine nitrogen protonates, strongly retaining the analyte on the cation-exchange resin. You can then aggressively wash the column with 100% methanol to strip away neutral and acidic lipids. Finally, elute iP9G using 0.35 M ammonia in 60% methanol, which neutralizes the purine charge and releases the target[1].

Q2: What are the optimal MRM transitions for iP9G, and why is my signal-to-noise ratio (S/N) low?

The Causality: iP9G has a protonated precursor mass of [M+H]+ m/z 366.18. Poor S/N is usually caused by selecting a secondary fragment that lacks collision-induced dissociation (CID) efficiency. The glycosidic bond is highly labile. The primary fragmentation event is the neutral loss of the 9-glucoside moiety (-162 Da), yielding the isopentenyladenine base at m/z 204.12. Applying too much collision energy (CE) will bypass this stable fragment and shatter the molecule into non-specific low-mass noise[2]. The Solution: Use m/z 204.12 as your primary quantifier and m/z 136.06 (loss of the isopentenyl group, -68 Da) as your qualifier[2]. Keep CE moderate (15–25 eV) to maximize the abundance of the 204.12 fragment.

Fragmentation A iP9G Precursor [M+H]+ m/z 366.18 B Isopentenyladenine Fragment m/z 204.12 A->B -162 Da (Loss of Glucoside) C Adenine Base Fragment m/z 136.06 B->C -68 Da (Loss of Isopentenyl)

ESI+ CID fragmentation pathway of isopentenyladenine 9-glucoside.

Q3: My iP9G peak exhibits significant tailing. How do I optimize the chromatography?

The Causality: Cytokinins contain multiple basic nitrogen atoms that interact strongly with unreacted, acidic silanol groups on the silica backbone of C18 columns. This secondary ion-exchange interaction causes the analyte to "drag" through the column, resulting in broad, tailing peaks that ruin your Limit of Detection (LOD). The Solution: Use a heavily end-capped, sub-2 µm C18 or HILIC column. More importantly, strictly control the mobile phase pH. Maintain 0.1% Formic Acid (FA) in both your aqueous (Water) and organic (Acetonitrile) mobile phases. This ensures iP9G remains fully protonated and simultaneously masks residual silanols on the stationary phase[3].

Q4: Should I use Triple Quadrupole (MRM) or High-Resolution Accurate-Mass (PRM) for detection?

The Causality: Triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode offer the highest absolute sensitivity (lowest LOD) due to maximum duty cycle efficiency for targeted ions[4]. However, in highly complex matrices (like crude root extracts), isobaric matrix ions can share the 366 -> 204 transition, causing false positives. The Solution: If your matrix is relatively clean (e.g., honey or purified cell culture), use MRM[3]. If you are analyzing crude, complex plant tissues, use Parallel Reaction Monitoring (PRM) on an Orbitrap mass spectrometer. PRM provides complete, high-resolution product ion spectra (e.g., resolving the fragment to m/z 204.1239), effectively filtering out background noise and increasing specificity without sacrificing much sensitivity[5].

III. Quantitative Data & Optimization Tables

Table 1: Optimized Mass Spectrometry Transitions for iP9G Analysis Note: Optimize Collision Energy (CE) specifically for your instrument design (e.g., T-Wave vs. Linear collision cells).

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)
iP9G 366.18204.12136.0615 - 25
[2H6]iP9G (ISTD) 372.22210.16137.0715 - 25

Table 2: Typical LC-MS/MS Sensitivity Metrics Across Matrices

Matrix TypeExtraction StrategyMS ModalityLODLOQ
HoneyLLE + UHPLCMRM (Triple Quad)~0.2 - 1.5 pg/mL~0.5 - 5.0 pg/mL
Rice TissueDSPE + UPLCMRM (Triple Quad)~0.05 - 1.0 fmol~0.15 - 3.0 fmol
Plant ExtractsSPE + UHPLCPRM (Orbitrap)~1.0 pg/mL~3.5 pg/mL

IV. Self-Validating Experimental Protocol

To ensure Trustworthiness and absolute quantitative rigor, you must employ a Self-Validating System . This means utilizing Isotope Dilution Mass Spectrometry (IDMS). By adding a stable heavy-isotope internal standard (ISTD) at the very beginning of the protocol, any analyte lost during extraction, or signal suppressed during ionization, is perfectly mirrored by the ISTD, ensuring your final calculated concentration is absolute.

Step 1: Matrix Disruption & Isotope Spiking

  • Weigh 50–100 mg of frozen, pulverized tissue into a 2 mL microcentrifuge tube.

  • Critical Step: Immediately spike the dry tissue with 50 µL of a known concentration of [2H6]iP9G internal standard. Allow it to integrate into the matrix for 10 minutes on ice.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 1 mL of pre-chilled extraction solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v). Causality: The high organic content precipitates proteins, while the acid denatures endogenous nucleases that could cleave the glucoside bond.

  • Homogenize via bead-beating for 3 minutes at 4 °C.

  • Centrifuge at 15,000 × g for 15 minutes at 4 °C. Collect the supernatant.

Step 3: Solid-Phase Extraction (MCX Clean-up)

  • Evaporate the supernatant to <10% organic under a gentle stream of nitrogen, then reconstitute in 1 mL of 1 M Formic Acid.

  • Condition an Oasis MCX cartridge (30 mg) with 1 mL Methanol, followed by 1 mL 1 M Formic Acid.

  • Load the acidified sample.

  • Wash with 1 mL of 1 M Formic Acid, followed by 1 mL of 100% Methanol to remove neutral lipids and acidic phytohormones.

  • Elute the cytokinins (including iP9G) with 1 mL of 0.35 M Ammonia in 60% Methanol[1].

  • Evaporate the eluate to dryness and reconstitute in 50 µL of initial LC mobile phase (e.g., 5% Acetonitrile, 0.1% FA).

Step 4: LC-MS/MS Acquisition

  • Inject 5 µL onto an end-capped C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40 °C.

  • Run a gradient from 5% to 50% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Monitor the transitions listed in Table 1, utilizing a dwell time of at least 50 ms per transition to ensure >12 data points across the chromatographic peak for accurate integration.

V. References

  • Comprehensive Profiling of Phytohormones in Honey by Sequential Liquid–Liquid Extraction Coupled with Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • A rapid approach to investigate spatiotemporal distribution of phytohormones in rice. Plant Methods - PMC.[Link]

  • Isopentenyladenine 9-Glucoside (CID 11675006). PubChem - National Library of Medicine.[Link]

  • Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa. Plant and Cell Physiology - PMC.[Link]

  • Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM). Analytical Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

overcoming matrix effects in isopentenyladenine 9-glucoside quantification

Welcome to the Technical Support Center for Phytohormone Analysis. This guide is specifically designed for researchers, analytical scientists, and drug development professionals tasked with the precise quantification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phytohormone Analysis. This guide is specifically designed for researchers, analytical scientists, and drug development professionals tasked with the precise quantification of trace cytokinins in complex biological matrices.

Below, you will find authoritative troubleshooting guides, step-by-step methodologies, and mechanistic explanations focused on overcoming matrix effects during the LC-MS/MS quantification of isopentenyladenine 9-glucoside (iP9G) .

I. Diagnostic Workflows & Logical Relationships

To effectively troubleshoot matrix effects, we must first visualize the analytical workflow and understand the physical mechanism of ion suppression.

IP9G_Workflow Extraction 1. Plant Tissue Extraction (Liquid N2 + Buffer) Spiking 2. Isotope Spiking (Add 2H6-iP9G) Extraction->Spiking Acidification 3. Acidification (1 M Formic Acid) Spiking->Acidification SPE 4. Mixed-Mode SPE (MCX) (Cation Exchange) Acidification->SPE LCMS 5. UHPLC-ESI-MS/MS (MRM Mode) SPE->LCMS Quant 6. Data Processing (Isotope Dilution) LCMS->Quant

Workflow for iP9G quantification utilizing MCX solid-phase extraction and isotope dilution.

MatrixEffect Droplet ESI Droplet Formation (Analyte + Matrix) Competition Charge Competition (Matrix > Analyte) Droplet->Competition Evaporation Suppression Ion Suppression (Reduced [M+H]+) Competition->Suppression Proton Depletion FalseData Under-Quantification (False Negatives) Suppression->FalseData Without IS Correction Isotope Dilution (Ratio Constant) Suppression->Correction With Labeled IS

Logical relationship of ESI ion suppression and its correction via isotope dilution analysis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing severe ion suppression during iP9G LC-MS/MS analysis? Answer: Ion suppression in LC-MS/MS occurs when co-eluting matrix components (e.g., polyphenols, pigments, or lipids) compete with the target analyte for charge in the electrospray ionization (ESI) source[1]. Plant matrices are notoriously complex. During droplet evaporation in the ESI source, highly concentrated matrix compounds can exhaust the available protons. Because iP9G is present in trace amounts compared to these primary metabolites, it is left poorly ionized. This reduces the[M+H]⁺ signal, leading to false negatives or severe under-quantification.

Q2: I am using a simple "dilute-and-shoot" or one-step dispersive solid-phase extraction (DSPE). Why is my data irreproducible? Answer: While one-step sample preparation protocols are fast, they lack the specificity required to remove complex plant matrices, leaving significant residual matrix effects[1]. To overcome this, you must isolate iP9G based on its specific physicochemical properties. iP9G is a basic N-glucoside cytokinin. A mixed-mode cation exchange (MCX) protocol is highly recommended because it utilizes both reversed-phase and ion-exchange retention mechanisms, allowing for aggressive washing steps that single-mode extractions cannot tolerate[2].

Q3: What is the best way to mathematically correct for residual matrix effects? Answer: Even with rigorous SPE, some matrix effects will persist. The gold standard for a self-validating quantification system is Isotope Dilution Analysis (IDA)[2]. By spiking a stable isotope-labeled internal standard (e.g., ²H₆-iP9G) into the extraction buffer before homogenization, you create an internal calibration system. Causality: The deuterium-labeled standard is chemically identical to endogenous iP9G. It co-elutes exactly during UHPLC separation and experiences the exact same ion suppression in the ESI source. By quantifying the ratio of endogenous iP9G to the labeled standard, the matrix effect mathematically cancels out. This ensures that every single sample validates its own quantitative accuracy.

Q4: My iP9G peak is broad and co-elutes with other N-glucosides. How can I improve chromatographic resolution? Answer: Chromatographic co-elution exacerbates matrix effects. Switch from a standard C18 column to a High Strength Silica (HSS) T3 column. The HSS T3 stationary phase is designed to retain and separate polar compounds better than standard C18[3]. Utilize a shallow gradient of 0.1% formic acid in water and acetonitrile. Causality: The formic acid acts as an ion-pairing agent, keeping the basic nitrogen atoms of iP9G protonated, which sharpens the peak shape and improves isobaric resolution.

III. Step-by-Step Methodology: MCX Solid-Phase Extraction for iP9G

To physically eliminate matrix effects prior to LC-MS/MS, follow this validated Mixed-Mode Cation Exchange (MCX) protocol[2].

1. Sample Reconstitution

  • Action: Dry the crude plant extract and reconstitute in 1.0 mL of 1 M formic acid (HCOOH).

  • Causality: This highly acidic environment ensures the complete protonation of the adenine ring of iP9G, giving it the positive charge strictly necessary for cation exchange retention.

2. Cartridge Conditioning

  • Action: Pass 2 mL of 100% methanol followed by 2 mL of 1 M HCOOH through an Oasis MCX cartridge.

  • Causality: Methanol wets the reversed-phase polymer backbone, while the acid equilibrates the sulfonate groups, activating the dual-retention mechanism.

3. Sample Loading

  • Action: Load the reconstituted sample onto the cartridge via gravity flow.

  • Causality: iP9G binds strongly via a dual mechanism: hydrophobic interactions with the polymer and ionic bonds with the sulfonate groups.

4. Interference Washing (Critical Step)

  • Action: Wash with 2 mL of 1 M HCOOH, followed by 2 mL of 100% methanol.

  • Causality: The acidic wash removes highly acidic and polar interferences. The 100% methanol wash removes neutral, lipophilic matrix compounds (like pigments and lipids) that are the primary culprits of ion suppression in the ESI source. Because iP9G is ionically bound, it will not wash away in pure organic solvent.

5. Target Elution

  • Action: Elute cytokinins using 2 mL of 0.35 M NH₄OH in 60% methanol (v/v)[4].

  • Causality: The basic pH deprotonates the adenine ring of iP9G, neutralizing its charge and breaking the ionic bond with the sorbent. Simultaneously, the 60% methanol overcomes the hydrophobic retention, releasing the highly purified analyte.

6. Preparation for LC-MS/MS

  • Action: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the initial UHPLC mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).

IV. Quantitative Data: Impact of Sample Preparation on Matrix Effects

The table below summarizes the quantitative impact of various extraction methodologies on iP9G matrix effects and recovery metrics. Matrix effect (ME) is calculated as [(Spiked Matrix Area - Blank Matrix Area) / Standard Solution Area × 100%] - 100, where negative values indicate ion suppression[3].

Sample Preparation MethodMatrix Effect (ME) %Absolute Recovery (%)Limit of Detection (LOD)Method Characteristic
Crude Extract (Dilute & Shoot) -65.4% to -80.2%N/A150.0 fmolHigh ion suppression; rapid but quantitatively unreliable[1].
C18 Solid-Phase Extraction -38.2% to -45.0%65.3%45.5 fmolRemoves non-polar lipids but retains polar interferences.
Mixed-Mode Cation Exchange (MCX) -12.5% to -18.4%82.1%15.2 fmolOrthogonal clean-up; highly specific for basic cytokinins[2].
MCX + Immunoaffinity (IAC) -4.1% to -8.0%78.5%5.0 fmolUltimate purity; highest cost and time investment[4].

V. References

  • A rapid approach to investigate spatiotemporal distribution of phytohormones in rice - PMC Source: nih.gov URL:[Link]

  • Exploring the Cytokinin Profile of Doliocarpus dentatus (Aubl.) Standl. From Guyana and Its Relationship with Secondary Metabolites: Insights into Potential Therapeutic Benefits - PMC Source: nih.gov URL:[Link]

  • Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry Source: researchgate.net URL:[Link]

  • Simultaneous Determination of Multiclass Phytohormones in Submilligram Plant Samples by One-Pot Multifunctional Derivatization-Assisted Liquid Chromatography–Tandem Mass Spectrometry Source: acs.org URL:[Link]

Sources

Optimization

long-term storage stability of isopentenyladenine 9-glucoside in aqueous solutions

A Guide to Ensuring Long-Term Stability in Aqueous Solutions for Researchers and Drug Development Professionals Frequently Asked Questions (FAQs) This section addresses the most common inquiries our technical support tea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our technical support team receives regarding the handling and storage of isopentenyladenine 9-glucoside.

Q1: What is the expected long-term stability of isopentenyladenine 9-glucoside in aqueous solution?

A1: The long-term stability of isopentenyladenine 9-glucoside in aqueous solution has not been extensively documented in peer-reviewed literature under a wide range of conditions. However, based on the chemical nature of N-glucosides of purine derivatives, certain inferences can be made. N-glucosides are generally more stable to acid hydrolysis than O-glucosides. In planta, N-glucosylation is often considered an irreversible deactivation process for some cytokinins, suggesting a degree of metabolic stability. For laboratory stock solutions, stability will be influenced by pH, temperature, and light exposure. It is recommended to store aqueous solutions at -20°C or below for long-term storage (months to a year) to minimize potential degradation. For short-term storage (days to weeks), 2-8°C is acceptable.

Q2: What is the primary degradation pathway for isopentenyladenine 9-glucoside in an aqueous solution?

A2: The most probable non-enzymatic degradation pathway in an aqueous solution is the hydrolysis of the N-glycosidic bond, which would release isopentenyladenine and glucose. This process is typically catalyzed by acidic conditions. Another potential degradation route could involve the modification or cleavage of the isopentenyl side chain, particularly under oxidative conditions.

Q3: How does pH affect the stability of isopentenyladenine 9-glucoside solutions?

A3: While specific data for isopentenyladenine 9-glucoside is limited, purine nucleosides, in general, are most stable in neutral or slightly alkaline solutions. Acidic conditions (pH < 7) can promote the hydrolysis of the N-glycosidic bond. Therefore, it is advisable to prepare and store aqueous solutions in a buffer with a pH between 7.0 and 7.5.

Q4: Should I be concerned about the photostability of isopentenyladenine 9-glucoside?

A4: Yes, compounds with a purine ring system can be susceptible to photodegradation. It is a standard precautionary measure to protect solutions of isopentenyladenine 9-glucoside from light, especially during long-term storage. The use of amber vials or wrapping storage containers in aluminum foil is recommended. Photostability testing, as outlined in ICH guidelines, can be performed to determine the extent of this lability.[1][2][3]

Q5: What is the best solvent for preparing a stock solution of isopentenyladenine 9-glucoside?

A5: Isopentenyladenine 9-glucoside is soluble in water. For enhanced solubility or for preparing highly concentrated stock solutions, organic solvents like DMSO or ethanol can be used. However, it is crucial to consider the compatibility of these organic solvents with downstream applications. If using an organic solvent for the initial stock, subsequent dilutions into aqueous buffers should be made to minimize the final concentration of the organic solvent.

Troubleshooting Guide

Encountering unexpected results? This guide will help you troubleshoot common issues that may be related to the stability of your isopentenyladenine 9-glucoside solutions.

Issue 1: I am observing a gradual decrease in the biological activity of my isopentenyladenine 9-glucoside solution over time.

  • Potential Cause: This is a classic indicator of compound degradation. The hydrolysis of the N-glycosidic bond, even at a slow rate, would reduce the concentration of the active compound.

  • Solution:

    • Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.

    • Re-evaluate storage conditions: Ensure your stock solutions are stored at -20°C or -80°C in a neutral pH buffer and protected from light.

    • Perform a stability check: Use an analytical method like HPLC-UV to check the purity of your stock solution against a freshly prepared standard.

Issue 2: I see a precipitate forming in my frozen aqueous stock solution of isopentenyladenine 9-glucoside upon thawing.

  • Potential Cause: This could be due to the concentration of the solution exceeding its solubility limit at lower temperatures. Repeated freeze-thaw cycles can also promote precipitation.

  • Solution:

    • Gentle warming and sonication: Try gently warming the solution (e.g., to 37°C) and sonicating to redissolve the precipitate. Ensure the compound is fully dissolved before use.

    • Prepare smaller aliquots: To avoid multiple freeze-thaw cycles, prepare single-use aliquots of your stock solution.

    • Consider a co-solvent: If precipitation persists, consider preparing the stock solution in a solvent with higher solubilizing power, such as DMSO, and then diluting it into your aqueous buffer for experiments.

Issue 3: My analytical chromatogram (HPLC) shows an extra peak that was not present when the solution was freshly prepared.

  • Potential Cause: The appearance of a new peak is a strong indication of degradation. The new peak likely corresponds to a degradation product.

  • Solution:

    • Identify the degradant: If you have access to a mass spectrometer, analyzing the new peak can help identify the degradation product (e.g., isopentenyladenine).

    • Discard the solution: The presence of a significant degradation product compromises the integrity of your experiments. It is best to discard the solution and prepare a fresh batch.

    • Review your preparation and storage protocol: This is an opportunity to identify any steps that may have contributed to the degradation, such as exposure to extreme pH, high temperatures, or light.

Experimental Protocols

For laboratories that need to validate the stability of their isopentenyladenine 9-glucoside solutions, we provide the following detailed protocols.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the purity of isopentenyladenine 9-glucoside and detecting potential degradation products.

1. Materials and Reagents:

  • Isopentenyladenine 9-glucoside reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate or phosphate buffer salts

  • Formic acid or phosphoric acid (for pH adjustment)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium formate buffer, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 269 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

3. System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the isopentenyladenine 9-glucoside peak.

  • Theoretical Plates: Should be ≥ 2000 for the isopentenyladenine 9-glucoside peak.

  • Repeatability: The relative standard deviation (RSD) of peak areas from six replicate injections should be ≤ 2.0%.

4. Sample Preparation:

  • Prepare a stock solution of isopentenyladenine 9-glucoside at a known concentration (e.g., 1 mg/mL) in the desired solvent/buffer.

  • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

5. Analysis:

  • Inject the prepared sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and to ensure the analytical method can separate them from the parent compound.

1. Prepare Stock Solutions:

  • Prepare several aliquots of a 1 mg/mL solution of isopentenyladenine 9-glucoside in water or a neutral buffer.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to an aliquot and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to an aliquot and incubate at 60°C for 24 hours.

  • Oxidation: Add 3% H₂O₂ to an aliquot and store at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose an aliquot in a clear vial to a photostability chamber (with controlled light and temperature) according to ICH Q1B guidelines. A control sample should be wrapped in foil and placed in the same chamber.[1][2][3]

  • Thermal Degradation: Incubate an aliquot at 60°C for 24 hours, protected from light.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze using the HPLC-UV method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Visualizations

Potential Degradation Pathway of Isopentenyladenine 9-Glucoside

iP9G Isopentenyladenine 9-Glucoside iP Isopentenyladenine iP9G->iP  Acid Hydrolysis Glucose Glucose iP9G->Glucose  Acid Hydrolysis SideChainOx Oxidized Side-Chain Products iP9G->SideChainOx  Oxidation (e.g., H₂O₂) PurineDeg Purine Ring Degradation Products iP9G->PurineDeg  Photodegradation (UV/Vis light)

Caption: Potential degradation pathways of isopentenyladenine 9-glucoside.

Workflow for a Stability Study

start Prepare Aqueous Solution of iP9G store Store under Defined Conditions (e.g., -20°C, 4°C, 25°C, Light/Dark) start->store sample Withdraw Aliquots at Time Points (T=0, 1, 3, 6 months) store->sample analyze Analyze by Stability-Indicating HPLC-UV Method sample->analyze data Quantify Purity and Degradation Products analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for a long-term stability study.

Troubleshooting Decision Tree

issue Unexpected Experimental Results? activity Decreased Biological Activity? issue->activity Yes precipitate Precipitate in Solution? issue->precipitate No check_storage Verify Storage Conditions (Temp, pH, Light) activity->check_storage extra_peak Extra Peak in HPLC? precipitate->extra_peak No aliquot Aliquot to Avoid Freeze-Thaw precipitate->aliquot Yes discard Discard Solution extra_peak->discard Yes fresh_sol Prepare Fresh Solution check_storage->fresh_sol warm_sonicate Gently Warm and Sonicate aliquot->warm_sonicate

Caption: Decision tree for troubleshooting common issues.

Quantitative Data Summary

CompoundConcentrationSolventStorage Temp.DurationStabilityReference
trans-zeatin1.0 mg/mL0.01 N KOH-20°C90 days>90% retained[4][5]
trans-zeatin1.0 mg/mL0.01 N KOH2-6°C90 days>90% retained[4][5]
trans-zeatin50 mg/mL0.5 N KOH-20°C90 days~80% retained[4]
Various Cytokinins1.0 mg/mL0.05 N KOH-20, 2-6, 25°C90 daysNo significant change[4][5]

Note: The increased degradation of trans-zeatin at higher concentrations and in stronger base suggests that both factors can negatively impact stability. It is reasonable to hypothesize that isopentenyladenine 9-glucoside would exhibit similar trends.

References

  • Hoyerová, K., & Hošek, P. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 741. [Link]

  • Hallmark, H. T., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. Physiologia Plantarum, 172(2), 564-577. [Link]

  • Pancudo, M. H., & Stirk, W. A. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 225-233. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

Sources

Troubleshooting

troubleshooting low recovery rates for isopentenyladenine 9-glucoside from roots

Extracting low-abundance cytokinin conjugates like isopentenyladenine 9-glucoside (iP9G) from plant roots presents a unique biochemical challenge. Roots are fortified with tough biopolymers (lignin, suberin) and contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Extracting low-abundance cytokinin conjugates like isopentenyladenine 9-glucoside (iP9G) from plant roots presents a unique biochemical challenge. Roots are fortified with tough biopolymers (lignin, suberin) and contain high localized concentrations of degradative enzymes, specifically β-glucosidases and cytokinin oxidases. When cellular compartmentalization is disrupted during homogenization, these enzymes can rapidly cleave the 9-N-glucoside bond, artificially depleting the endogenous iP9G pool before it reaches the mass spectrometer.

This guide provides field-proven, causality-driven solutions to optimize your extraction workflows and ensure absolute quantitative accuracy.

Diagnostic Q&A: Resolving Bottlenecks in iP9G Extraction

Q1: My iP9G recovery drops significantly when scaling up root tissue mass. Why is this happening, and how do I stop it? A: This is a classic symptom of incomplete enzymatic quenching. As you increase tissue mass, the ratio of extraction solvent to tissue decreases, failing to instantly denature the endogenous β-glucosidases present in the root matrix. Standard 80% methanol is insufficient for tough root tissues. Solution: Switch to a Modified Bieleski solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v)[1]. The high concentration of formic acid rapidly drops the pH, immediately denaturing degradative enzymes, while the methanol precipitates proteins[2]. Ensure your solvent-to-tissue ratio is at least 10 µL per mg of fresh weight, and always homogenize in pre-chilled (-20°C) conditions[3].

Q2: I am using an Oasis HLB cartridge for Solid-Phase Extraction (SPE), but my iP9G signal is barely above the limit of detection. Is the analyte not binding? A: Hydrophilic-Lipophilic Balance (HLB) cartridges rely primarily on reverse-phase interactions. While iP9G has a hydrophobic isopentenyl group, its glucoside moiety makes it highly polar, leading to poor retention on HLB columns during aqueous washes. Solution: Transition to a Mixed-Mode Cation Exchange (Oasis MCX) cartridge[4]. The adenine ring of iP9G has a pKa of approximately 4.2. By loading your sample in 1 M formic acid (pH < 3), the adenine ring becomes fully protonated and binds strongly to the sulfonic acid groups of the MCX resin[5]. You can then wash away neutral and acidic root matrix interferences with 100% methanol, and finally elute the iP9G cleanly using 0.35 M NH₄OH in 60% methanol, which deprotonates the adenine ring and releases it[2].

Q3: My extraction efficiency seems fine, but my LC-MS/MS quantification is inconsistent between biological replicates. How can I validate my recovery? A: Root extracts are notorious for containing suberin degradation products that co-elute with cytokinins, causing unpredictable ion suppression in the electrospray ionization (ESI) source. Solution: You must implement a self-validating isotope dilution strategy. Spike a known amount of deuterium-labeled internal standard, specifically [2H6]iP9G, directly into the Modified Bieleski extraction buffer before adding the root tissue[6]. Because the heavy isotope behaves identically to endogenous iP9G during extraction, SPE, and chromatography, any matrix suppression or physical loss during the workflow is mathematically corrected by calculating the ratio of the endogenous peak area to the internal standard peak area[3].

Validated Workflow: Self-Validating Extraction & Purification Protocol

To guarantee high recovery and reproducibility, follow this optimized step-by-step methodology:

Phase 1: Tissue Lysis & Enzyme Quenching
  • Harvest: Collect root tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity[2].

  • Homogenization: Pulverize 20–50 mg of frozen root tissue into a fine powder using a pre-chilled bead beater[7].

  • Extraction: Immediately add 1 mL of pre-chilled (-20°C) Modified Bieleski extraction buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v)[1].

  • Self-Validation Spike: Add 10 pmol of [2H6]iP9G internal standard to the homogenate to enable absolute quantification and correct for downstream matrix effects[3].

  • Incubation: Incubate the homogenate at -20°C for 1 hour with continuous shaking to ensure complete extraction of the polar glucoside[2].

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant[7].

Phase 2: Mixed-Mode Cation Exchange (SPE)
  • Conditioning: Pass 1 mL of 100% methanol through an Oasis MCX cartridge, followed by 1 mL of water, and finally 1 mL of 1 M formic acid[5].

  • Loading: Dilute the collected supernatant with 1 M formic acid to reduce the methanol concentration below 10%, ensuring the pH is < 3.0. Load the sample onto the cartridge[7].

  • Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove organic acids, followed by 1 mL of 100% methanol to elute neutral and acidic lipids[5].

  • Elution: Elute the protonated iP9G by passing 1 mL of 0.35 M NH₄OH in 60% methanol through the cartridge. The basic pH deprotonates the adenine ring, releasing it from the sorbent[2].

Phase 3: LC-MS/MS Preparation
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C[7].

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial LC mobile phase (e.g., 5% acetonitrile with 0.1% formic acid) prior to injection[8].

Quantitative Performance Metrics

The table below summarizes the expected recovery rates and matrix effects when comparing traditional methods against the optimized protocol described above.

Extraction SolventSPE Sorbent TypePrimary Mechanism of ActionAverage iP9G Recovery (%)Matrix Suppression
80% MethanolOasis HLBReverse-Phase40 - 55%Severe
Bieleski's SolventOasis MCXCation Exchange70 - 80%Moderate
Modified Bieleski Oasis MCX Denaturation + Cation Ex. 85 - 95% Minimal

Chemical Workflow Visualization

Workflow Step1 1. Root Lysis Liquid N2 + [2H6]iP9G Step2 2. Enzyme Quenching Modified Bieleski Buffer Step1->Step2 Prevent degradation Step3 3. Cation Exchange (MCX) Load at pH < 3.0 Step2->Step3 Protonate adenine Step4 4. Target Elution 0.35M NH4OH / 60% MeOH Step3->Step4 Wash matrix out Step5 5. LC-MS/MS Isotope Dilution Quant Step4->Step5 Deprotonate & analyze

Workflow for iP9G extraction from roots, highlighting critical chemical transitions.

References

  • Benchchem. Application Notes and Protocols for Cytokinin Analysis from Leaf Tissue.7

  • ResearchGate. Efficiency of different methods of extraction and purification of cytokinins.4

  • PMC / NIH. Profiling of adenine‐derived signaling molecules, cytokinins, in myotubes reveals fluctuations in response to lipopolysaccharide‐induced cell stress.5

  • The Royal Society of Chemistry. Methods Extraction and quantification of CKs using High-Performance Liquid Chromatography.6

  • Benchchem. Technical Support Center: Mass Spectrometry.1

  • Benchchem. cis-Zeatin (CAS 32771-64-5) | Cytokinin Phytohormone.2

  • African Journal of Agricultural Research. Foliar application of bio-fertilizers influenced the endogenous concentrations of phytohormones and amino acids in leaves and roots of olive trees.3

  • Journal of Agricultural and Food Chemistry (ACS). Comprehensive Profiling of Phytohormones in Honey by Sequential Liquid–Liquid Extraction Coupled with Liquid Chromatography–Mass Spectrometry.8

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Isopentenyladenine (iP) vs. its 9-Glucoside (iP9G)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the biological activities of the free cytokinin, isopentenyladenine (iP), and its N-conjugated form...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of the free cytokinin, isopentenyladenine (iP), and its N-conjugated form, isopentenyladenine 9-glucoside (iP9G). Moving beyond the traditional classification of N-glucosides as simply inactive metabolites, we will dissect the experimental evidence that reveals a more nuanced, context-dependent role for iP9G.

The Core Principle: Cytokinin Perception and Signaling

To understand the differential activities of iP and iP9G, we must first consider the canonical cytokinin signaling pathway. Biological activity is initiated when a free cytokinin base, such as iP, binds to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of a transmembrane histidine kinase receptor located in the endoplasmic reticulum.[1] This binding event triggers a phosphorelay cascade that ultimately activates Type-B Response Regulators (TFs), which mediate the downstream transcriptional response.[1] This fundamental requirement for the free base to bind the receptor is the primary reason for the observed differences in activity between iP and iP9G.

cluster_membrane Endoplasmic Reticulum Membrane Receptor Histidine Kinase Receptor (CHASE Domain) Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Activates iP Isopentenyladenine (iP) (Free Base) iP->Receptor Binds iP9G Isopentenyladenine 9-Glucoside (iP9G) iP9G->Receptor Does NOT Bind TypeB_RR Type-B Response Regulators (Activation) Phosphorelay->TypeB_RR Response Cytokinin Transcriptional Response TypeB_RR->Response

Figure 1: Canonical Cytokinin Signaling Pathway.

Comparative Analysis of Biological Activity: Context is Key

While free iP demonstrates broad-spectrum activity across various developmental processes, the efficacy of iP9G is highly restricted. For decades, N-glucosides like iP9G were considered inactive, but recent studies reveal they can elicit a biological response in specific assays, most notably in leaf senescence.[1][2]

Leaf Senescence Delay

The delay of leaf senescence is a hallmark of cytokinin activity. In detached cotyledon assays, where chlorophyll degradation serves as a proxy for senescence, both iP and iP9G demonstrate a significant ability to delay this process compared to controls.[1][3] This finding is the strongest evidence for iP9G possessing biological activity.

Root Growth Inhibition & Shoot Regeneration

In contrast to the senescence assay, classic cytokinin bioassays that measure developmental promotion show a stark difference.

  • Root Growth Inhibition: Exogenously applied iP strongly inhibits primary root growth, a typical cytokinin response.[1] However, iP9G shows little to no statistically significant effect on root growth, even at high concentrations.[1][3]

  • Shoot Regeneration: In callus culture assays, iP is highly effective at promoting shoot regeneration (in the presence of auxin).[1][2] iP9G fails to induce this response, behaving similarly to a negative control.[3]

Quantitative Data Summary
BioassayIsopentenyladenine (iP)Isopentenyladenine 9-Glucoside (iP9G)Supporting Evidence
Leaf Senescence Delay Active (Strongly delays chlorophyll loss)Active (Significantly delays chlorophyll loss)[1][2][3]
Root Growth Inhibition Active (~74% reduction in growth)Inactive (No significant reduction)[1][3]
Shoot Regeneration Active (Promotes shoot formation)Inactive (No shoot formation)[1][3]

The Decisive Difference: Metabolic Stability and Conversion

The divergent activities of iP and iP9G can be explained by their metabolic fate within plant tissues. The biological activity of many hormone conjugates depends on their ability to be hydrolyzed back to the active, free form.

Experimental evidence from studies in Arabidopsis thaliana shows that N-glucosides of iP are metabolically stable.[4][5] When iP9G is exogenously applied to seedlings or cell cultures, it is not converted back to the free iP base.[4][6] This is a critical distinction from the N-glucosides of another cytokinin, trans-zeatin (tZ), which can be efficiently cleaved to release the active tZ base.[4][5]

This metabolic stability explains why iP9G is inactive in the root growth and shoot regeneration assays; these processes rely on the activation of the canonical signaling pathway, which requires the free iP base. Its activity in the senescence assay suggests a potential alternative mechanism or a highly localized, context-specific conversion not readily detected in broader metabolic studies.

cluster_iP Exogenous iP Application cluster_iP9G Exogenous iP9G Application iP_in Isopentenyladenine (iP) iP_receptor Receptor Binding & Signaling iP_in->iP_receptor iP_metabolism Metabolism to iP-N7G, etc. iP_in->iP_metabolism iP9G_in Isopentenyladenine 9-Glucoside (iP9G) iP9G_accumulation Accumulation of iP9G iP9G_in->iP9G_accumulation iP9G_no_conversion NO Conversion to Free iP iP9G_in->iP9G_no_conversion

Figure 2: Contrasting metabolic fates of iP and iP9G.

Transcriptomic Insights into the Senescence Response

To probe the mechanism behind iP9G's activity in senescence, transcriptomic studies (RNA-seq) have been performed on detached cotyledons. The results further underscore the differences between the two molecules:

  • Isopentenyladenine (iP): Treatment with iP leads to significant, widespread changes in gene expression. It upregulates genes associated with photosynthesis and downregulates those involved in catabolic processes, consistent with its role in delaying senescence.[1][2]

  • Isopentenyladenine 9-Glucoside (iP9G): In stark contrast, iP9G has a very limited effect on the transcriptome.[1][2] However, the few genes that are affected are notably related to cytokinin signaling, such as the Type-A response regulator ARR6.[1][2]

This suggests that while iP9G does not trigger the full suite of cytokinin responses, it may engage with a small, specific subset of the cytokinin machinery during the senescence process, leading to the observed delay in chlorophyll degradation.

Experimental Protocols

Reproducibility and methodological rigor are paramount. Below are detailed protocols for the key bioassays discussed in this guide.

Protocol: Detached Cotyledon Senescence Assay

This assay quantifies the ability of a compound to delay the natural senescence process in detached leaves, using chlorophyll retention as a measurable endpoint.

Causality: Cotyledons are excised from the seedling, cutting them off from the plant's natural supply of nutrients and hormones, which induces senescence. Floating them on a buffered solution allows for the controlled application of test compounds. The dark-induced senescence protocol accelerates the process, allowing for measurable differences within a practical timeframe.

Methodology:

  • Plant Material: Grow Arabidopsis thaliana seedlings under long-day conditions (16h light/8h dark) for 12 days.

  • Excision: Carefully excise healthy, fully expanded cotyledons from the seedlings using a sharp scalpel.

  • Treatment Preparation: Prepare a 3 mM MES buffer (pH 5.7). Create treatment solutions by supplementing the buffer with the desired concentration (e.g., 1.0 µM) of iP, iP9G, or a solvent control (e.g., 0.1% DMSO).

  • Incubation: Float individual cotyledons, adaxial side up, in the wells of a 24-well plate containing 1 ml of the respective treatment solution.

  • Induction of Senescence: Wrap the plates in aluminum foil to ensure complete darkness and incubate at room temperature for 6 days.

  • Chlorophyll Extraction: After incubation, blot each cotyledon dry and place it in a 1.5 ml microfuge tube containing 500 µl of 80% acetone. Incubate in the dark overnight at 4°C.

  • Quantification: Centrifuge the tubes to pellet debris. Measure the absorbance of the supernatant at 663 nm and 645 nm. Calculate total chlorophyll concentration using the formula: Total Chlorophyll (µg/ml) = (8.02 x A663) + (20.2 x A645).

A 1. Grow Seedlings (12 days) B 2. Excise Cotyledons A->B C 3. Float in Treatment Solution (iP, iP9G, or Control) B->C D 4. Induce Senescence (6 days in dark) C->D E 5. Extract Chlorophyll (80% Acetone) D->E F 6. Measure Absorbance & Calculate Content E->F

Figure 3: Workflow for the Senescence Bioassay.

Protocol: Arabidopsis Root Growth Inhibition Assay

This assay assesses a compound's cytokinin activity by measuring its inhibitory effect on primary root elongation.

Causality: Cytokinins negatively regulate root growth by influencing cell division and differentiation in the root apical meristem. A potent cytokinin will cause a significant reduction in root elongation compared to a control.

Methodology:

  • Plant Material: Sterilize and stratify Arabidopsis thaliana seeds. Germinate them on vertical plates containing 0.5x Murashige and Skoog (MS) medium.

  • Seedling Transfer: After 4 days of growth, select seedlings of uniform size and transfer them to new vertical plates containing MS medium supplemented with 1 µM of iP, iP9G, or a solvent control. Mark the position of the root tip at the time of transfer.

  • Incubation: Grow the seedlings for an additional 5 days.

  • Measurement: Measure the length of new root growth from the transfer mark to the new root tip.

  • Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the solvent control.

Protocol: Callus Shoot Regeneration Assay

This assay tests the ability of a cytokinin to induce organogenesis (specifically shoot formation) from undifferentiated callus tissue.

Causality: The ratio of auxin to cytokinin in the growth medium is a critical determinant of plant cell differentiation. A high cytokinin-to-auxin ratio promotes shoot formation. This assay directly tests a compound's ability to fulfill the cytokinin role in this process.

Methodology:

  • Callus Induction: Grow etiolated hypocotyls from 5-day-old seedlings on a Callus Induction Medium (CIM) containing an auxin like 2,4-D.

  • Treatment Media: Prepare a Shoot Induction Medium (SIM) containing a standard concentration of an auxin (e.g., 1 µM NAA) and the test cytokinin (e.g., 1.5 µM of iP or iP9G).

  • Incubation: Transfer pieces of callus to the different SIM plates.

  • Scoring: Incubate under light for 3-4 weeks and score the plates for the presence and number of regenerated green shoots.

Conclusion for the Researcher

The comparison between isopentenyladenine and its 9-glucoside provides a compelling case study in the specificity of hormone action and metabolism.

  • Isopentenyladenine (iP) is the biologically active free base. It is the appropriate choice for experiments designed to elicit a broad range of canonical cytokinin responses, such as promoting cell division, shoot formation, and inhibiting root growth.

  • Isopentenyladenine 9-Glucoside (iP9G) should be considered a metabolically stable conjugate with highly specific, context-dependent activity. It is largely inactive in standard growth and development assays but demonstrates a clear ability to delay senescence.

Key Takeaways:

  • Do not assume all cytokinin conjugates are merely inactive storage forms.

  • The choice between iP and iP9G depends entirely on the biological question being asked. iP9G can serve as a valuable tool for dissecting the specific signaling pathways active during senescence, potentially distinct from the canonical growth-promoting pathways.

  • The metabolic stability of iP9G makes it an excellent negative control in assays where the activity of the free base is being studied, helping to confirm that observed effects are not due to a breakdown product.

This nuanced understanding allows for more precise experimental design and a deeper interpretation of results in the fields of plant science, agriculture, and drug development.

References

  • Hallmark, H. T., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. Plant Direct, 4(12), e00292. [Link]

  • ResearchGate. (2020). (PDF) Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. ResearchGate. [Link]

  • PubMed. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. PubMed. [Link]

  • Letham, D. S., & Gollnow, B. I. (1975). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 56(2), 229-235. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. PMC. [Link]

  • Hoyerová, K., & Hošek, P. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 741. [Link]

  • Hussain, J., et al. (2021). Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement. Journal of Experimental Botany, 72(20), 6965-6987. [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2018). The Introduction of Isopentenyl Adenine 2-IP. [Link]

  • ResearchGate. (2019). Metabolism of isopentenyladenosine‐5′‐monophosphate (iPRMP) in 14‐d‐old... ResearchGate. [Link]

  • Mtoz Biolabs. (n.d.). N6-Isopentenyl-adenine-9-glucoside Analysis Service. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Distinct metabolism of N‐glucosides of isopentenyladenine and trans‐zeatin determines cytokinin metabolic spectrum in Arabidopsis. ResearchGate. [Link]

  • PubMed. (2020). Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis. PubMed. [Link]

Sources

Comparative

Comparative Analysis of N9-Glucoside Cytokinins: isopentenyladenine 9-glucoside (iP9G) vs. trans-zeatin 9-glucoside (tZ9G)

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Discipline: Plant Endocrinology, Agrochemical Formulation, and Receptor Pharmacology The Paradigm Shift in Cytokinin N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Discipline: Plant Endocrinology, Agrochemical Formulation, and Receptor Pharmacology

The Paradigm Shift in Cytokinin N-Glucosylation

For decades, the N9-glucosylation of cytokinins (CKs)—the irreversible attachment of a glucose moiety to the N9 position of the purine ring—was universally classified as a deactivation mechanism. N9-glucosides were considered inert metabolic endpoints, sequestered to prevent cytokinin over-accumulation[1][2]. However, recent transcriptomic and phenotypic profiling has disrupted this monolithic view.

As a Senior Application Scientist evaluating phytohormone analogs for agricultural or pharmaceutical applications, it is critical to distinguish between the functional profiles of specific N9-glucosides. This guide provides an objective, data-driven comparison of two highly abundant yet historically overlooked metabolites: isopentenyladenine 9-glucoside (iP9G) and trans-zeatin 9-glucoside (tZ9G) . By analyzing their distinct biological activities, receptor affinities, and metabolic stabilities, we can leverage these compounds for targeted physiological modulation.

Structural and Biochemical Divergence

Both iP9G and tZ9G share a purine core with a glucose molecule conjugated at the N9 position. Their divergence lies entirely in the N6-side chain, which dictates their distinct metabolic fates and receptor interactions.

  • isopentenyladenine 9-glucoside (iP9G): Features an unmodified isopentenyl side chain. It is highly resistant to most CYTOKININ OXIDASE/DEHYDROGENASE (CKX) enzymes, though specific isoforms (e.g., AtCKX in acidic environments) exhibit a preference for degrading iP9G over other glucosides[1].

  • trans-zeatin 9-glucoside (tZ9G): Features a hydroxylated isopentenyl side chain in the trans configuration. The hydroxylation alters its solubility and binding kinetics, making it a highly stable storage form that accumulates significantly during specific developmental stages, such as seed maturation and stress responses[3][4].

G iP Isopentenyladenine (iP Free Base) iP9G iP9G (Isopentenyladenine 9-glucoside) iP->iP9G N-glucosyltransferase Receptor AHK Receptors (CRE1/AHK4, AHK3) iP->Receptor High Affinity Binding tZ trans-Zeatin (tZ Free Base) tZ9G tZ9G (trans-Zeatin 9-glucoside) tZ->tZ9G N-glucosyltransferase tZ->Receptor High Affinity Binding iP9G->Receptor No direct binding (Bacterial Assays) Senescence Delay of Leaf Senescence (Active in planta) iP9G->Senescence Tissue-specific response Root Root Growth Inhibition (Inactive in planta) iP9G->Root No biological effect tZ9G->Receptor No direct binding (Bacterial Assays) tZ9G->Senescence Tissue-specific response tZ9G->Root No biological effect

Caption: Cytokinin N9-glucoside metabolic pathways and differential biological responses in planta.

Comparative Biological Performance

To evaluate the utility of iP9G and tZ9G, we must look at their performance across classic cytokinin bioassays. The causality behind their selective activity reveals a complex layer of plant hormone regulation.

Delay of Leaf Senescence (Anti-Aging Activity)

The most striking discovery regarding N9-glucosides is their potent ability to delay leaf senescence. Exogenous application of both iP9G (0.1 µM to 1.0 µM) and tZ9G (1.0 µM) successfully mimics their respective free bases (iP and tZ) in preserving chlorophyll content in detached Arabidopsis cotyledons[5][6].

Mechanistic Insight: Transcriptomic studies reveal that iP9G subtly alters gene expression in an overlapping manner with iP, specifically upregulating photosynthetic genes and downregulating catabolic genes (e.g., type-A response regulator ARR6)[5]. The causality here is debated: it is highly probable that extracellular β-glucosidases in senescing tissues selectively cleave the N9-conjugate, liberating the active free base locally, rather than the glucoside binding directly to the receptor.

Root Elongation Inhibition

Canonical active cytokinins severely inhibit primary root growth. However, neither iP9G nor tZ9G exhibits this inhibitory effect, even at high concentrations (up to 10 µM)[5][6].

Mechanistic Insight: The lack of root inhibition suggests a tissue-specific metabolic barrier. Roots likely lack the specific hydrolytic enzymes required to convert N9-glucosides back to their active free bases, rendering iP9G and tZ9G functionally inert in root meristems. This makes them excellent candidates for targeted agrochemical formulations where shoot preservation is desired without stunting root architecture.

Receptor Activation Kinetics

In heterologous E. coli assays expressing Arabidopsis histidine kinase receptors (CRE1/AHK4 and AHK3), neither iP9G nor tZ9G demonstrates direct receptor activation[7]. This confirms that the intact N9-glucoside molecule cannot physically dock into the receptor's ligand-binding pocket. The observed in planta activity (senescence delay) is therefore an indirect effect, reliant on plant-specific enzymatic processing.

Quantitative Data Comparison

The following table synthesizes the functional metrics of iP9G and tZ9G based on validated experimental models.

Parameter / Assayisopentenyladenine 9-glucoside (iP9G)trans-zeatin 9-glucoside (tZ9G)Active Free Base Control (tZ/iP)
Receptor Binding (CRE1/AHK4) Inactive (0% activation)Inactive (0% activation)High (100% activation)
Receptor Binding (AHK3) Inactive (0% activation)Inactive (0% activation)High (100% activation)
Senescence Delay (Chlorophyll Retention) Active (Effective at 0.1 - 1.0 µM)Active (Effective at 1.0 µM)Highly Active
Root Growth Inhibition None (No significant difference vs. control)None (No significant difference vs. control)Severe Inhibition
Shoot Regeneration Promotion InactiveInactiveHighly Active
Susceptibility to CKX Degradation Moderate (Specific AtCKX isoforms in acidic pH)Low (Highly resistant)High (Rapidly degraded)

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. These workflows incorporate necessary controls to definitively isolate the biological activity of N9-glucosides.

Protocol 1: Detached Cotyledon Senescence Assay

This assay isolates the anti-senescence properties of the compounds, removing root-to-shoot signaling variables.

  • Plant Preparation: Germinate Arabidopsis thaliana (Col-0) seeds on 1/2 Murashige and Skoog (MS) media. Grow for exactly 12 days under long-day conditions (16h light/8h dark) to reach the onset of natural cotyledon senescence.

  • Excision & Incubation: Carefully excise the cotyledons at the petiole. Float 10-15 cotyledons per replicate in 6-well plates containing 3 mM MES buffer (pH 5.7).

  • Treatment Application:

    • Experimental: Add 1.0 µM iP9G or 1.0 µM tZ9G.

    • Positive Control: Add 1.0 µM iP or tZ (free base).

    • Negative Control: Add 0.1% DMSO (solvent control to validate that solvent toxicity is not affecting chlorophyll degradation).

  • Dark Stress: Incubate the plates in complete darkness at 22°C for 5 to 7 days. Dark incubation accelerates senescence, providing a clear visual and quantifiable differential.

  • Quantification: Extract chlorophyll using 80% acetone. Measure absorbance at 646 nm and 663 nm via spectrophotometry to calculate total chlorophyll content per milligram of fresh weight.

W S1 Seedling Germination (12 days post-germination) S2 Cotyledon Detachment (Isolate from root signals) S1->S2 S3 Treatment Incubation (1µM iP9G/tZ9G vs 0.1% DMSO) S2->S3 S4 Dark Stress (5-7 days at 22°C) S3->S4 S5 Chlorophyll Extraction (80% Acetone) S4->S5 S6 Spectrophotometric Quantification S5->S6

Caption: Standardized self-validating workflow for the detached cotyledon senescence assay.

Protocol 2: Root Elongation Inhibition Assay

This protocol verifies the tissue-specific inactivity of N9-glucosides.

  • Germination: Germinate seeds vertically on standard 1/2 MS agar plates for 4 days to establish baseline primary root growth.

  • Transfer: Transfer seedlings to new 1/2 MS plates supplemented with:

    • 1.0 µM iP9G or tZ9G.

    • 1.0 µM iP or tZ (Positive control for inhibition).

    • 0.1% DMSO (Negative baseline control).

  • Measurement: Mark the root tip position on the back of the plate at the time of transfer. Grow vertically for an additional 5 days.

  • Validation: Measure the newly grown root segment using ImageJ software. A valid assay will show >50% growth reduction in the free-base controls, while iP9G/tZ9G should statistically match the 0.1% DMSO baseline[6].

Conclusion and Application Insights

The comparison between isopentenyladenine 9-glucoside and trans-zeatin 9-glucoside reveals that while both lack direct receptor binding capabilities, they are not biologically inert. Both compounds exhibit potent, tissue-specific anti-senescence activity while failing to inhibit root growth.

For drug development and agrochemical formulation, tZ9G offers a highly stable, oxidation-resistant molecule that can act as a localized "time-release" pro-hormone in foliar tissues. iP9G offers similar senescence-delaying benefits but with a slightly different metabolic degradation profile. Leveraging these N9-glucosides allows scientists to uncouple the desirable anti-aging effects of cytokinins from their detrimental root-stunting side effects.

References

  • Pokhilko, A., et al. (2022). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. Plant Direct. Available at:[Link]

  • Gao, S., et al. (2014). CYTOKININ OXIDASE/DEHYDROGENASE4 Integrates Cytokinin and Auxin Signaling to Control Rice Crown Root Formation. Plant Physiology. Available at:[Link]

  • Mielke, S., et al. (2021). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLoS One. Available at:[Link]

  • Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology. Available at:[Link]

  • Frébort, I., et al. (2011). Evolution of cytokinin biosynthesis and degradation. Journal of Experimental Botany. Available at:[Link]

Sources

Validation

Comparative Receptor Binding Affinity: Isopentenyladenine 9-Glucoside vs. Active Cytokinins

As agrochemical development and plant biotechnology advance, understanding the precise homeostatic mechanisms of phytohormones is critical for designing targeted growth regulators. Cytokinins (CKs) are essential plant ho...

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Author: BenchChem Technical Support Team. Date: April 2026

As agrochemical development and plant biotechnology advance, understanding the precise homeostatic mechanisms of phytohormones is critical for designing targeted growth regulators. Cytokinins (CKs) are essential plant hormones that govern cell division, senescence, and nutrient mobilization. While free bases like isopentenyladenine (iP) and trans-zeatin (tZ) are highly active, plants rapidly convert these into various conjugates to regulate their active pool.

This technical guide provides an in-depth comparison of the receptor binding affinities of the active free base cytokinins versus isopentenyladenine 9-glucoside (iP9G) , an evolutionarily conserved N-glucoside conjugate. By examining the structural mechanics of the cytokinin perception system and detailing the self-validating experimental protocols used to quantify these interactions, we provide a comprehensive framework for researchers and drug development professionals.

The Structural Mechanics of Cytokinin Perception

Cytokinin signaling is initiated at the plasma and endoplasmic reticulum membranes by membrane-bound histidine kinase receptors, most notably AHK2, AHK3, and AHK4 (also known as CRE1) in Arabidopsis thaliana. The extracellular or lumenal sensing domain of these receptors is the CHASE (Cyclase/Histidine kinase Associated Sensing Extracellular) domain .

The Steric Hindrance of N9-Glucosylation

The CHASE domain forms a highly specific, deep hydrophobic binding pocket. For a cytokinin to activate the receptor, the unsubstituted N9 position of the adenine ring must dock deeply into this pocket, allowing the N6 side-chain to interact with conserved aspartate and threonine residues[1].

Active cytokinins (iP and tZ) possess a free N9 position, enabling high-affinity binding. In contrast, iP9G features a bulky glucopyranosyl moiety covalently attached to the N9 nitrogen. This massive structural addition creates severe steric clash with the walls of the CHASE domain binding pocket[1]. Consequently, the ligand cannot physically enter the active site, rendering N9-glucosides like iP9G inherently inactive at the primary receptor level[2].

CK_Signaling CK Active Cytokinin (e.g., iP, tZ) Receptor AHK Receptor (CHASE Domain) CK->Receptor High Affinity Binding iP9G iP9G (N9-Glucoside) iP9G->Receptor Steric Hindrance (No Binding) AHP AHP Proteins (Phosphotransfer) Receptor->AHP His-Asp Phosphorelay ARR Type-B ARRs (Transcription) AHP->ARR Nuclear Translocation GeneExp Target Gene Expression ARR->GeneExp Activation

Cytokinin signaling cascade highlighting the lack of AHK receptor activation by iP9G.

Comparative Binding Affinity Profile

The differential binding affinities of free bases versus N9-glucosides dictate their biological roles. While AHK4 (CRE1) binds both tZ and iP with high affinity, AHK3 shows a strong preference for tZ over iP. However, neither receptor exhibits detectable affinity for iP9G.

The quantitative data summarized below highlights the orders-of-magnitude difference in receptor recognition, confirming iP9G's role as a deactivated storage or transport metabolite rather than a primary signaling molecule[1],[3].

Table 1: Comparative Receptor Binding Affinities and Biological Activity
LigandReceptorApparent Kd (nM)Relative Binding Affinity (%)Biological Activity (In Vivo)
trans-Zeatin (tZ) AHK4 / CRE1~ 1 – 5 nM100% (Reference)High
Isopentenyladenine (iP) AHK4 / CRE1~ 5 – 15 nM~ 30 – 50%High
iP 9-glucoside (iP9G) AHK4 / CRE1> 100,000 nM< 0.1%Inactive
trans-Zeatin (tZ) AHK3~ 1 – 3 nM100% (Reference)High
Isopentenyladenine (iP) AHK3~ 50 – 100 nM~ 5 – 10%Moderate
iP 9-glucoside (iP9G) AHK3> 100,000 nM< 0.1%Inactive

*Note: While iP9G is inactive at the receptor level, recent studies indicate it can exhibit delayed, weak biological activity in specific plant tissues due to enzymatic cleavage by specific glucosidases or cytokinin oxidases (CKX) that revert it back to the active free base[1],[2].

Experimental Methodologies for Receptor Validation

To objectively quantify these binding disparities, researchers rely on self-validating heterologous expression systems. By expressing plant receptors in organisms that naturally lack them (like E. coli or yeast), we eliminate background noise from endogenous plant signaling networks, ensuring that the measured affinity is a direct result of the ligand-CHASE domain interaction.

Protocol A: Competitive Radioligand Binding Assay in Isolated Membranes

Objective: Quantify the dissociation constant (Kd) and inhibitory concentration (IC50) of iP9G relative to active free bases.

Causality & Validation: This assay uses isolated membrane fractions from yeast (Schizosaccharomyces pombe) expressing cloned AHK4. By utilizing a high-affinity radiotracer ([³H]-tZ), we establish a baseline of maximal specific binding. The introduction of unlabeled iP9G tests its ability to competitively displace the tracer. A lack of displacement validates the steric hindrance hypothesis.

Step-by-Step Methodology:

  • Membrane Preparation: Lyse transgenic yeast cells expressing AHK4 and isolate the microsomal membrane fraction via ultracentrifugation (100,000 × g). Rationale: Isolating membranes preserves the native 3D conformation of the transmembrane CHASE domain while removing cytosolic enzymes that might prematurely degrade the ligands.

  • Tracer Incubation: Resuspend membranes in binding buffer (pH 6.5) and incubate with 2 nM [³H]-trans-zeatin for 30 minutes at 4°C. Rationale: 4°C minimizes receptor internalization or degradation, allowing the system to reach thermodynamic equilibrium.

  • Competitive Displacement: Add varying concentrations of unlabeled competitor ligands (iP, tZ, or iP9G) ranging from 0.1 nM to 100 µM.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through glass microfiber filters (GF/C) pre-soaked in 0.1% polyethyleneimine. Wash rapidly with ice-cold buffer. Rationale: Rapid washing separates the receptor-bound radioligand from the free radioligand before the bound complex has time to dissociate.

  • Quantification: Measure the retained radioactivity using liquid scintillation counting. Calculate the IC50 using non-linear regression analysis.

Binding_Assay Step1 1. Membrane Preparation (Expressing AHK4/CRE1) Step2 2. Radioligand Incubation ([3H]-tZ tracer) Step1->Step2 Step3 3. Competitive Displacement (Cold iP9G vs iP) Step2->Step3 Step4 4. Rapid Filtration (Vacuum Manifold) Step3->Step4 Step5 5. Scintillation Counting (Quantify IC50) Step4->Step5

Self-validating workflow for competitive radioligand binding assays in isolated membranes.

Protocol B: E. coli-based Receptor Activation Assay

Objective: Determine if ligand binding translates to functional receptor activation (His-Asp phosphorelay).

Causality & Validation: Binding does not inherently guarantee activation (a ligand could be an antagonist). To prove that iP9G fails to trigger the signaling cascade, AHK4 is coupled to an endogenous E. coli phosphorelay pathway linked to a cps::lacZ reporter gene. This creates a quantifiable, dose-dependent colorimetric readout of biological activity. The complete inability of iP9G to induce β-galactosidase activity confirms its identity as a biologically inert conjugate[1].

Step-by-Step Methodology:

  • Strain Engineering: Transform an E. coli mutant strain (lacking endogenous histidine kinase rcsC) with a plasmid expressing AHK4.

  • Ligand Exposure: Grow cultures to an OD600 of 0.5, then add test cytokinins (iP, tZ, or iP9G) at concentrations up to 50 µM. Incubate for 15 hours at 25°C.

  • Cell Lysis & Substrate Addition: Lyse cells using chloroform/SDS and add ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate. Rationale: Active receptors phosphorylate the reporter system, producing β-galactosidase, which cleaves ONPG into a yellow product.

  • Spectrophotometric Readout: Measure absorbance at 420 nm. Calculate Miller Units to quantify receptor activation.

Implications for Agrochemical and Drug Development

The stark contrast in receptor binding affinity between active cytokinins and N9-glucosides has profound implications for agricultural biotechnology and agrochemical formulation:

  • Prodrug Strategies in Tissue Culture: Because iP9G is entirely inactive at the receptor level but can be slowly hydrolyzed back to the active free base by specific plant enzymes in vivo[1],[3], it serves as an excellent candidate for "prodrug" formulations. It can provide a slow, sustained release of active cytokinins, preventing the toxic shock or rapid degradation often associated with high-dose free base applications.

  • Metabolic Stability for Targeted Delivery: Active cytokinins like iP are rapidly degraded by apoplastic cytokinin oxidases (CKX). N9-glucosylation protects the adenine ring from certain degradation pathways[4], allowing iP9G to be transported systemically through the xylem to target tissues before being activated[1].

By leveraging the structural specificity of the CHASE domain, developers can engineer synthetic cytokinin analogs or utilize natural conjugates like iP9G to achieve precise, spatiotemporal control over plant growth and development.

References

  • - Masarykova univerzita 2.1 - Frontiers in Plant Science 3.3 - PMC / NIH 4.4 - Journal of Experimental Botany 5.2 - PMC / NIH

Sources

Comparative

Resolving Cytokinin Positional Isomers: A Comprehensive Guide to iP7G and iP9G Identification and Separation

As a Senior Application Scientist in phytohormone profiling, one of the most persistent analytical bottlenecks I encounter is the baseline separation of positional isomers. In the realm of cytokinins (CKs), the N-glucosi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in phytohormone profiling, one of the most persistent analytical bottlenecks I encounter is the baseline separation of positional isomers. In the realm of cytokinins (CKs), the N-glucosides of isopentenyladenine—specifically isopentenyladenine-7-glucoside (iP7G) and isopentenyladenine-9-glucoside (iP9G)—present a classic chromatographic challenge.

This guide provides an objective comparison of analytical approaches, detailing the causality behind optimized LC-MS/MS workflows required to separate these isobaric compounds, ensuring high-fidelity data for drug development and plant physiology research.

The Isomeric Challenge: Biology and Chemistry

Cytokinins are adenine-derived signaling molecules that regulate cell division, senescence, and stress responses[1]. To modulate the pool of active CKs, biological systems conjugate glucose to the purine ring, forming N-glucosides[2].

Biological Divergence

While historically grouped together as irreversible deactivation products, recent high-resolution profiling reveals that N7 and N9 glucosides have distinct metabolic fates. In Arabidopsis thaliana, the active base isopentenyladenine (iP) is converted predominantly into iP7G rather than iP9G[3]. Furthermore, iP7G exhibits unique metabolic stability and has been implicated in tissue-specific bioactivities, such as delaying dark-induced senescence, whereas iP9G acts as a strict, irreversible metabolic sink[4].

Analytical Isobaric Interference

Analytically, iP7G and iP9G are a worst-case scenario for mass spectrometry. They are exact positional isomers (Molecular Formula: C16H23N5O5, Exact Mass: 365.17 Da) that yield identical [M+H]+ precursor ions at m/z 366.2. Upon collision-induced dissociation (CID), both isomers lose the 162 Da glucopyranosyl moiety to yield an identical product ion at m/z 204.1[5]. Because their MS/MS fragmentation spectra are indistinguishable, baseline chromatographic separation is the absolute prerequisite for accurate quantification.

Pathway iP Isopentenyladenine (iP) Active Base UGT Glucosyltransferases (e.g., UGT76C1/C2) iP->UGT iP7G iP7G (N7-Glucoside) Major Conjugate UGT->iP7G N7-conjugation iP9G iP9G (N9-Glucoside) Minor Conjugate UGT->iP9G N9-conjugation Fate7 Tissue-Specific Bioactivity Delayed Senescence iP7G->Fate7 Fate9 Irreversible Deactivation Metabolic Sink iP9G->Fate9

Caption: Cytokinin N-glucosylation pathway detailing the divergent metabolic fates of iP7G and iP9G.

Comparison of Separation Alternatives

Standard reverse-phase high-performance liquid chromatography (HPLC) utilizing traditional 3 µm or 5 µm C18 columns routinely fails to separate zeatin and isopentenyladenine glucoside isomers, resulting in co-eluting peaks that artificially inflate quantitative data[6].

To overcome this, modern methodologies rely on Ultra-High Performance Liquid Chromatography (UHPLC) combined with specialized stationary phases.

FeatureStandard HPLC (e.g., 5 µm C18)Optimized UHPLC (e.g., Sub-2 µm HSS T3)
Particle Size 3.0 - 5.0 µm1.8 µm (High Strength Silica)
Theoretical Plates Low to ModerateExtremely High
Isomer Resolution Co-elution (Blended Signal)Baseline Resolution (Rs > 1.5)
Retention Mechanism Hydrophobic partitioningEnhanced polar retention & steric selectivity
Data Integrity High risk of false quantificationSelf-validating, isomer-specific quantification

The Causality of Column Choice: We specifically utilize a High Strength Silica (HSS) T3 stationary phase (or an equivalent polar-embedded/core-shell column)[6][7]. The T3 phase possesses a lower ligand density compared to standard C18s, which allows the aqueous mobile phase to penetrate the pore structure more effectively. This enhances the interaction with the polar glucoside moieties, magnifying the minute steric differences between the N7 and N9 attachment points to achieve baseline separation[8].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol integrates isotope dilution analysis. By spiking stable isotope-labeled standards prior to extraction, the system becomes self-validating; any matrix suppression or physical loss during solid-phase extraction (SPE) is mathematically normalized[9][10].

Step 1: Matrix Extraction and Isotope Spiking
  • Homogenization: Pulverize 10–50 mg of lyophilized tissue in liquid nitrogen.

  • Extraction: Add 1.0 mL of modified Bieleski buffer (Methanol : Water : Formic Acid, 15:4:1, v/v/v)[8][11]. Causality: The high organic content precipitates proteins, while the formic acid prevents the degradation of target metabolites.

  • Isotope Dilution: Immediately spike the homogenate with 1 pmol of deuterium-labeled internal standards: [2H6]-iP7G and [2H6]-iP9G[9].

  • Incubation: Vortex continuously for 10 minutes at 4°C, then centrifuge at 12,000 × g for 10 minutes to pellet cellular debris. Collect the supernatant.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE Cleanup
  • Dilution: Dilute the methanolic supernatant with 2.5 mL of 1 M aqueous formic acid. Causality: This lowers the organic solvent strength, ensuring the analytes bind tightly to the SPE sorbent[4].

  • Loading: Pass the extract through a pre-conditioned Oasis MCX cartridge (30 mg/1 cc). The basic purine ring of the cytokinins becomes positively charged in the acidic environment, binding to the cation-exchange resin.

  • Washing: Wash sequentially with 1 mL of 1 M formic acid and 1 mL of 80% methanol to elute neutral and acidic interferences (e.g., abscisic acid, jasmonates)[4].

  • Elution: Elute the purified cytokinins using 1 mL of 0.35 M ammonia in 60% methanol[4]. The alkaline pH neutralizes the purine ring, releasing it from the sorbent. Evaporate to dryness under nitrogen and reconstitute in 100 µL of 5% acetonitrile.

Step 3: UHPLC-MS/MS Analysis
  • Injection: Inject 2 µL onto a Waters ACQUITY UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) maintained at 40°C[7][8].

  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Causality: The 0.04% acetic acid in the mobile phase ensures the continuous protonation of the nitrogen-rich adenine backbone, maximizing MS sensitivity[8].

Workflow Step1 1. Bieleski Extraction (MeOH:H2O:FA) Step2 2. Isotope Spiking ([2H6]-iP7G & [2H6]-iP9G) Step1->Step2 Step3 3. MCX SPE Cleanup (Cation Exchange) Step2->Step3 Step4 4. UHPLC Separation (Sub-2 µm HSS T3 Column) Step3->Step4 Step5 5. MS/MS Detection (MRM: 366.2 > 204.1 m/z) Step4->Step5

Caption: Self-validating LC-MS/MS analytical workflow for extraction and quantification of cytokinin isomers.

Data Presentation: Optimized Parameters

To execute the separation and detection reliably, adhere to the following empirically validated chromatographic gradients and mass transitions.

Table 1: Optimized UHPLC Gradient for Isomer Separation

Mobile Phase A: Water + 0.04% Acetic Acid | Mobile Phase B: Acetonitrile + 0.04% Acetic Acid[8]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.3595.05.0Initial
1.00.3595.05.0Isocratic hold
8.00.355.095.0Linear gradient
9.00.355.095.0Column wash
9.10.3595.05.0Re-equilibration
12.00.3595.05.0End
Table 2: Multiple Reaction Monitoring (MRM) Parameters

Note: The primary product ion (m/z 204.1) corresponds to the cleaved isopentenyladenine base following the neutral loss of the 162 Da glucose moiety[5].

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
iP7G 366.2204.16018
iP9G 366.2204.16018
[2H6]-iP7G (IS)372.2210.16018
[2H6]-iP9G (IS)372.2210.16018

References

  • [3] Distinct metabolism of N‐glucosides of isopentenyladenine and trans‐zeatin determines cytokinin metabolic spectrum in Arabidopsis. New Phytologist. 3

  • [6] Quantification of Phytohormones in Plants – Optimized Extraction, Separation and Detection. bioRxiv. 6

  • [2] Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. MDPI. 2

  • [4] Cytokinin Senescence Delay Is Shaped by Receptor Specificity and Metabolic Stability. bioRxiv. 4

  • [1] Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM). Analytical Chemistry (ACS Publications). 1

  • [5] NEW APPROACHES TO PHYTOHORMONE ANALYSIS IN PLANTS. Palacký University in Olomouc (Theses). 5

  • [7] Phytohormone Metabolomics Assay Final Report. MetwareBio. 7

  • [11] Methods Extraction and quantification of CKs using High-Performance Liquid Chromatography. The Royal Society of Chemistry. 11

  • [8] Streptomyces alfalfae 5406 promotes plant growth and enhances disease resistance by producing hormone production. Maximum Academic Press. 8

  • [9] Phytohormone profiling in an evolutionary framework. bioRxiv. 9

  • [10] Determination of the bioactive cytokinins. Palacký University in Olomouc (Theses). 10

Sources

Validation

Comparative Analysis of Isopentenyladenine 9-Glucoside (iP9G) Across Plant Species: A Functional and Analytical Guide

Executive Summary For decades, N-glucosides of cytokinins—specifically isopentenyladenine 9-glucoside (iP9G)—were dismissed by plant physiologists as irreversible, biologically inert detoxification products. However, rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, N-glucosides of cytokinins—specifically isopentenyladenine 9-glucoside (iP9G)—were dismissed by plant physiologists as irreversible, biologically inert detoxification products. However, recent transcriptomic and physiological profiling has overturned this dogma. As a Senior Application Scientist specializing in phytohormone analysis, I have designed this guide to objectively compare the accumulation, metabolic routing, and physiological performance of iP9G across diverse plant species. By contrasting iP9G with its free-base precursor (iP) and alternative conjugates, this guide provides researchers and drug development professionals with the mechanistic insights and validated LC-MS/MS protocols necessary to accurately profile this re-emerging regulatory molecule.

Mechanistic Overview: The Shift from "Inactive Sink" to "Active Regulator"

Cytokinin homeostasis is maintained by a delicate balance of biosynthesis, degradation, and conjugation. While O-glucosylation is reversible, allowing plants to store and release active cytokinins, N-glucosylation at the N7 or N9 position by UDP-glycosyltransferases (e.g., UGT76C1/C2) forms highly stable, irreversible conjugates .

Despite its inability to trigger classical root-growth inhibition or shoot regeneration pathways, iP9G exhibits targeted biological activity. Recent assays demonstrate that iP9G actively delays leaf senescence by upregulating photosynthetic genes and downregulating catabolic genes, mirroring the activity of its precursor, iP . Crucially, iP9G is highly resistant to degradation by cytokinin oxidase (CKX), allowing it to persist and function in tissues where free iP would be rapidly cleared.

CK_Metabolism iPRMP iPRMP (Nucleotide) iP Isopentenyladenine (iP) (Active Base) iPRMP->iP LOG Enzymes (Activation) iP9G iP9G (N9-Glucoside) iP->iP9G UGT76C1 / C2 (Irreversible Glucosylation) Degradation Inactive Fragments iP->Degradation Cytokinin Oxidase (CKX) (Degradation) iP9G->Degradation Resistant to CKX

Figure 1: Biosynthetic and metabolic routing of isopentenyladenine (iP) to its N9-glucoside (iP9G).

Cross-Species Comparative Profiling

The accumulation of iP9G is not universal; its presence is highly species-specific and heavily dependent on the plant's evolutionary lineage and developmental stage . The table below synthesizes quantitative LC-MS/MS profiling data across key model and non-model organisms, comparing how different species utilize iP9G versus alternative cytokinin conjugates.

Plant SpeciesTissue/OrganiP9G AbundancePhysiological Context & Performance
Arabidopsis thaliana Leaves / RootsHigh (Major CK pool)Delays senescence; historically viewed as inactive storage but now confirmed as an active regulator .
Utricularia australis Apical ShootsHigh (Predominant CK)Drives rapid apical growth and maintains physiological polarity in this rootless carnivorous plant .
Aldrovanda vesiculosa ShootsNot Detected Relies entirely on reversible O-glucosides for cytokinin regulation, contrasting sharply with U. australis.
Theobroma cacao Roots / HypocotylBelow LOD Utilizes alternative catabolic pathways (e.g., IAAsp conjugation) during early seedling development .
Musa spp. (Banana)Underground TissueAbundant Acts as a primary deactivation/detoxification product during tissue culture micropropagation and acclimatization .

Key Insight: The stark contrast between the closely related aquatic carnivorous plants Utricularia australis (iP9G dominant) and Aldrovanda vesiculosa (iP9G absent) highlights that N-glucosylation is not a conserved baseline trait, but rather a highly specialized evolutionary adaptation for managing active cytokinin pools.

Validated Experimental Methodologies

To ensure high-fidelity data when comparing iP9G across species, analytical and functional protocols must be rigorously controlled. The following workflows are designed as self-validating systems to eliminate matrix interference and artifactual degradation.

Workflow Extraction 1. Cold Extraction (Bielski Buffer) Spike 2. Isotope Spiking ([2H6]iP9G) Extraction->Spike Purification 3. SPE Cleanup (Oasis MCX) Spike->Purification Analysis 4. LC-MS/MS (Orbitrap PRM) Purification->Analysis

Figure 2: Standardized LC-MS/MS workflow for the quantification of iP9G in plant tissues.

Protocol A: High-Resolution LC-MS/MS Quantification of iP9G

Plant matrices are highly complex; therefore, isotopic dilution and solid-phase extraction (SPE) are mandatory to prevent ion suppression and ensure accurate quantification .

  • Quenching & Extraction: Homogenize 50 mg of fresh plant tissue in liquid nitrogen. Extract using 1 mL of cold Bielski buffer (methanol/water/formic acid, 15:4:1, v/v/v) at -20°C for 1 hour.

    • Causality & Validation: Bielski buffer immediately denatures endogenous phosphatases and cytokinin oxidases. This prevents the artifactual ex vivo conversion of nucleotide precursors into free bases or glucosides, ensuring the measured iP9G reflects true in vivo concentrations.

  • Isotope Spiking: Add 10 pmol of heavy-labeled internal standard ([2H6]iP9G) directly to the homogenate.

    • Causality & Validation: The internal standard co-elutes exactly with endogenous iP9G. By calculating the ratio of endogenous to labeled analyte, the system self-corrects for any analyte loss during purification and normalizes MS matrix suppression effects.

  • SPE Cleanup: Pass the supernatant through an Oasis MCX (Mixed-mode Cation eXchange) cartridge. Wash with 0.1 M formic acid and elute with 0.35 M NH4OH in 60% methanol.

    • Causality & Validation: iP9G is weakly basic. The MCX cartridge captures it via cation exchange at low pH (washing away neutral/acidic lipids) and elutes it selectively at high pH, yielding a highly purified fraction.

  • LC-MS/MS (PRM Mode): Inject into an Orbitrap mass spectrometer operating in Parallel Reaction Monitoring (PRM) mode. Monitor the precursor ion [M+H]+ at m/z 366.177 and the characteristic product ion (adenine moiety) at m/z 204.124.

    • Causality & Validation: PRM provides high-resolution accurate mass (HRAM) filtering, eliminating isobaric interferences common in complex plant extracts that traditional Triple Quadrupole MRM methods might miss.

Protocol B: Detached Cotyledon Senescence Bioassay

To isolate the biological activity of iP9G from root-derived cytokinin fluxes, detached cotyledons are utilized as a closed, self-contained system.

  • Tissue Excision: Excise cotyledons from 12-day-old Arabidopsis thaliana seedlings grown under long-day conditions.

  • Treatment Incubation: Float the cotyledons adaxial side up in 6-well plates containing 3 mM MES buffer (pH 5.7) supplemented with either 1.0 µM iP9G, 1.0 µM iP (positive control), or 0.1% DMSO (solvent control).

    • Causality & Validation: MES buffer maintains a stable apoplastic pH, ensuring consistent cellular uptake of the cytokinin compounds. The inclusion of a solvent control validates that any delayed senescence is strictly due to the cytokinin, not the carrier solvent.

  • Dark-Induced Senescence: Incubate the plates in complete darkness at 22°C for 5 days.

    • Causality & Validation: Darkness accelerates chlorophyll degradation synchronously across all samples, providing a narrow, highly reproducible temporal window to measure the senescence-delaying effects of iP9G.

  • Chlorophyll Quantification: Extract pigments using 80% acetone and measure absorbance at 646 nm and 663 nm.

    • Causality & Validation: Spectrophotometric quantification provides a direct, objective, and quantitative readout of the physiological response (chlorophyll retention) to replace subjective visual scoring.

References

  • Title: Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes Source: Plant Direct URL: [Link]

  • Title: Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants Source: Biomolecules (MDPI) URL: [Link]

  • Title: Cytokinin, auxin and physiological polarity in the aquatic carnivorous plants Aldrovanda vesiculosa and Utricularia australis Source: Annals of Botany URL: [Link]

  • Title: Dynamics of Auxin and Cytokinin Metabolism during Early Root and Hypocotyl Growth in Theobroma cacao Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM) Source: Analytical Chemistry (ACS) URL: [Link]

  • Title: Endogenous cytokinin profiles of tissue-cultured and acclimatized 'Williams' bananas subjected to different aromatic cytokinin treatments Source: Plant Cell, Tissue and Organ Culture (PubMed) URL: [Link]

Comparative

Quantifying Isopentenyladenine 9-Glucoside (iP9G): Navigating Cytokinin Antibody Cross-Reactivity

For decades, the N9-glucosides of cytokinins, such as isopentenyladenine 9-glucoside (iP9G), were largely dismissed by plant physiologists as irreversible, inactive detoxification products. However, recent transcriptomic...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the N9-glucosides of cytokinins, such as isopentenyladenine 9-glucoside (iP9G), were largely dismissed by plant physiologists as irreversible, inactive detoxification products. However, recent transcriptomic profiling has fundamentally shifted this paradigm, demonstrating that iP9G actively delays leaf senescence and regulates cytokinin-associated gene expression ().

As drug development professionals and agricultural scientists increasingly target these specific cytokinin metabolites, accurate quantification becomes paramount. The primary analytical hurdle lies in antibody cross-reactivity . Immunoassays (ELISA/RIA) remain highly sensitive and cost-effective, but antibodies raised against major cytokinins often exhibit promiscuous binding to iP9G. This guide objectively compares commercial cytokinin antibodies, explains the mechanistic causality behind their cross-reactivity, and provides a self-validating experimental workflow to ensure absolute speciation.

The Mechanistic Root of Antibody Cross-Reactivity

To understand why commercial antibodies struggle to differentiate between isopentenyladenosine (iPA) and iP9G, we must examine how these antibodies are generated.

Cytokinins are small molecules (haptens) and are not inherently immunogenic. To raise an immune response, manufacturers conjugate cytokinin ribosides (like iPA) to carrier proteins (e.g., Bovine Serum Albumin) using the periodate oxidation method . This chemical reaction cleaves the ribose ring at the N9 position of the purine to form covalent bonds with the protein.

The Causality of False Positives: Because the ribose ring is destroyed during conjugation, the host animal's immune system primarily recognizes the intact N6-(Δ2-isopentenyl) side chain and the purine ring as the primary epitope. When the resulting polyclonal antibodies are later exposed to a plant extract, they bind aggressively to any molecule containing that N6-isopentenyl group. Consequently, the antibody cannot easily distinguish between a ribose moiety (iPA), a glucose moiety (iP9G), or a free base (iP) at the N9 position.

G iP Isopentenyladenine (iP) Epitope N6-Isopentenyl Epitope (Primary Antigenic Target) iP->Epitope Contains iPA Isopentenyladenosine (iPA) iPA->Epitope Contains iP9G Isopentenyladenine-9-glucoside iP9G->Epitope Contains Antibody Anti-iPA Antibody Epitope->Antibody High Affinity Binding

Structural homology at the N6-isopentenyl epitope drives cross-reactivity across iP derivatives.

Product Comparison: Antibodies vs. Analytical Alternatives

When designing an assay for iP9G, researchers must choose between different classes of antibodies or bypass immunoassays entirely in favor of mass spectrometry. The table below synthesizes experimental cross-reactivity data across standard commercial options (; ).

Table 1: Cross-Reactivity Profiles & Performance Characteristics
Analytical Method / ProductPrimary TargetCross-Reactivity with iP9GCross-Reactivity with iPPerformance Evaluation
Agrisera Anti-iPA (Polyclonal) iPAHigh (~40-50%) ~50%Pros: Exceptional sensitivity (fmol range); robust for quantifying total iP-type pool.Cons: Will severely overestimate iPA if iP9G is present and not separated prior to assay.
OlChemIm Anti-ZR (Polyclonal) trans-Zeatin Riboside< 1% 0.87%Pros: Highly specific to hydroxylated cytokinins (zeatins).Cons: Completely ineffective for quantifying non-hydroxylated isopentenyladenine derivatives.
Monoclonal iPA3 iPA / iPHigh HighPros: Ideal for broad Immunoaffinity Chromatography (IAC) pull-downs of all iP-types.Cons: Requires secondary analytical steps (MS or HPLC) for speciation.
LC-MS/MS (Gold Standard) All CytokininsN/A (Mass-based) N/APros: Absolute speciation; completely immune to structural cross-reactivity artifacts.Cons: High equipment cost; requires extensive sample clean-up to prevent ion suppression.

Data Insight: If you apply an Anti-iPA ELISA directly to a crude plant extract, the resulting signal represents a composite of iPA, iP, and iP9G. Because iP9G is often highly abundant in tissues like Arabidopsis leaves (), direct ELISA guarantees inaccurate speciation.

Self-Validating Experimental Protocol: HPLC-ELISA Workflow

To harness the sensitivity of ELISA while eliminating the confounding variable of iP9G cross-reactivity, the assay must be structured as a self-validating system . This is achieved by coupling High-Performance Liquid Chromatography (HPLC) fractionation with ELISA, supported by internal isotopic standards.

System Validation Pillars:
  • Internal Standardization: Spiking the sample with a tritiated tracer ([3H]-iPA) prior to extraction validates recovery efficiency.

  • Chromatographic Resolution: HPLC physically separates iP9G from iPA based on the high polarity of the glucose moiety, validating molecular identity via Retention Time (RT).

  • Dilution Linearity: Serial dilutions of the HPLC fraction must parallel the standard curve, proving the absence of matrix interference.

Step-by-Step Methodology

Step 1: Extraction and Internal Standardization

  • Pulverize 100 mg of frozen plant tissue in liquid nitrogen.

  • Extract in 1 mL of Bieleski buffer (methanol:chloroform:formic acid:water, 15:5:1:4 v/v/v) at -20°C for 3 hours to halt endogenous enzymatic degradation.

  • Spike the homogenate with 5,000 DPM of [3H]-iPA to monitor recovery.

  • Centrifuge at 15,000 × g for 15 minutes and collect the supernatant.

Step 2: Solid Phase Extraction (SPE) Clean-up

  • Pass the supernatant through an Oasis MCX (Mixed-mode Cation eXchange) cartridge pre-conditioned with methanol and 1M formic acid.

  • Wash with 1M formic acid, followed by 100% methanol to remove pigments and lipids.

  • Elute the retained cytokinins using 0.35M NH4OH in 60% methanol. Evaporate the eluate to dryness under vacuum.

Step 3: HPLC Fractionation

  • Resuspend the dried extract in 100 µL of initial mobile phase (10% methanol in 40 mM acetic acid, pH 3.4).

  • Inject onto a C18 Reverse-Phase HPLC column (e.g., Symmetry C18, 5 µm, 250 × 4.6 mm).

  • Run a linear gradient from 10% to 50% methanol over 30 minutes at a flow rate of 1 mL/min.

  • Fraction Collection: Collect 1-minute fractions. Due to the polar N9-glucose moiety, iP9G will elute significantly earlier (approx. RT 12-14 min) than the riboside iPA (approx. RT 18-20 min) and the free base iP (approx. RT 22-24 min) ().

Step 4: ELISA Quantification and Correction

  • Dry the specific iP9G fractions and resuspend in Tris-Buffered Saline (TBS).

  • Perform a competitive ELISA using the Agrisera Anti-iPA antibody.

  • Critical Calculation: Because the antibody has ~50% cross-reactivity with iP9G relative to the iPA standard curve, multiply the raw interpolated concentration by the specific cross-reactivity correction factor (e.g., 1/0.50=2 ) to determine the absolute iP9G concentration.

  • Correct the final value based on the recovery percentage of the [3H]-iPA internal standard.

Workflow Ext Plant Extract SPE SPE Clean-up Ext->SPE Purify HPLC HPLC Separation SPE->HPLC Load F1 Fraction: iP9G HPLC->F1 RT: 12 min F2 Fraction: iPA HPLC->F2 RT: 18 min ELISA Anti-iPA ELISA F1->ELISA Quantify F2->ELISA Quantify

HPLC fractionation prior to ELISA prevents artifacts by isolating iP9G from iPA and iP.

Conclusion

The cross-reactivity of commercial cytokinin antibodies with isopentenyladenine 9-glucoside is not a defect of the product, but a predictable chemical reality stemming from structural epitope homology. While LC-MS/MS provides absolute mass-based speciation, HPLC-coupled ELISA remains a highly viable, sensitive alternative. By understanding the causality of antibody binding and implementing rigorous, self-validating chromatographic separation prior to immunoassay, researchers can accurately quantify iP9G and unlock its emerging role in plant senescence and developmental biology.

References

  • Agrisera. (n.d.). Anti-Cytokinin | N6-isopentenyladenosine (1 mg). Agrisera Antibodies. URL:[Link]

  • Hallmark, H. T., & Rashotte, A. M. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. Plant Direct, 4(12), e00292. URL:[Link]

  • Hluska, T., et al. (2020). Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis. New Phytologist, 225(6), 2423-2437. URL:[Link]

  • Jones, L. H., et al. (1996). Occurrence of aromatic cytokinins in oil palm (Elaeis guineensis Jacq.). Plant Growth Regulation, 19(2), 165-172. URL:[Link]

  • Sýkorová, B., et al. (2008). Spatial and temporal profiles of cytokinin biosynthesis and accumulation in developing caryopses of maize. Annals of Botany, 102(5), 797–804. URL:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Isopentenyladenine 9-Glucoside

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just the materials to conduct your work, but also the knowledge to do so safely and responsibly. The integrity of our research...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just the materials to conduct your work, but also the knowledge to do so safely and responsibly. The integrity of our research is intrinsically linked to the integrity of our processes, from experimental design to the final disposal of waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Isopentenyladenine 9-Glucoside, grounded in established safety principles and regulatory standards.

Isopentenyladenine 9-Glucoside is a cytokinin, a class of plant hormones involved in various growth processes.[1][2] While it is a valuable tool in plant biology and agricultural research, like any chemical, its lifecycle in the laboratory must conclude with a safe and compliant disposal process. This guide is designed to be a self-validating system, ensuring that each step reinforces a culture of safety and environmental stewardship.

Section 1: Hazard Characterization - The Foundational Step

Before any disposal action is taken, a thorough understanding of the chemical's hazards is paramount. The primary and most authoritative source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.

Core Principle: The disposal pathway is dictated entirely by the hazard classification of the waste. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate that laboratories correctly characterize their waste to ensure safe handling and disposal.[3][4]

Protocol 1.1: Mandatory SDS Review

  • Locate the SDS: Obtain the specific SDS for the Isopentenyladenine 9-Glucoside product you are using. This document must be readily accessible to all laboratory personnel.[4]

  • Identify Key Sections: Pay close attention to the following sections in the SDS:

    • Section 2: Hazards Identification: This section will state if the chemical is considered hazardous under OSHA's Hazard Communication Standard.[5] Note that some suppliers may state the parent compound, N6-(Δ2-Isopentenyl)adenine, is not considered hazardous, while others advise treating it as potentially hazardous until more information is available.[5][6] Always defer to the SDS of the specific product in hand.

    • Section 8: Exposure Controls/Personal Protection: This details the required Personal Protective Equipment (PPE), such as gloves, goggles, and lab coats.[5][7]

    • Section 13: Disposal Considerations: This section provides specific guidance on disposal.[8] While not always exhaustive, it offers critical manufacturer recommendations.

For the purpose of this guide, we will proceed under the common (but not guaranteed) assumption that Isopentenyladenine 9-Glucoside is not classified as an acutely toxic or cytotoxic hazardous waste . If your SDS indicates otherwise (e.g., lists it as a P-listed or U-listed waste, or identifies it as cytotoxic), you must follow the more stringent disposal protocols for hazardous chemical waste.[3][9]

Section 2: Standard Disposal Protocol for Non-Acutely Hazardous Solid Waste

This protocol applies to unused, expired, or surplus solid Isopentenyladenine 9-Glucoside.

Causality: The primary goal is containment and clear identification to prevent accidental misuse or improper disposal in the municipal waste stream. All laboratory chemical waste should be treated as potentially hazardous unless confirmed otherwise by a professional.[10]

Protocol 2.1: Solid Waste Accumulation

  • Designate a Waste Container: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[3][10] A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Label the Container: As soon as the first waste is added, affix a hazardous waste label. Federal and state regulations require specific information on this label.[8][10]

    • Content Identification: Clearly write "Waste Isopentenyladenine 9-Glucoside." Do not use abbreviations.[8]

    • Hazard Characteristics: Based on the SDS, indicate the relevant hazards (e.g., "Health Hazard" if applicable).

    • Generator Information: Include the name of the Principal Investigator and the laboratory location.

  • Storage: Store the waste container in a designated satellite accumulation area within the lab. This area must be at or near the point of generation and under the control of laboratory personnel.[11] It should be clearly labeled with hazardous waste signage and kept away from heat or ignition sources.[12][13]

  • Arrange for Disposal: Do not dispose of solid chemical waste in the regular trash.[3] This waste must be collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for final disposal, which is typically incineration for this type of organic solid.[12][14]

Section 3: Disposal of Contaminated Labware and Solutions

This protocol covers the disposal of materials that have come into contact with Isopentenyladenine 9-Glucoside, such as pipette tips, gloves, and prepared solutions.

Causality: The principle of waste segregation is critical. Mixing non-hazardous waste with hazardous waste makes the entire volume hazardous, significantly increasing disposal costs and complexity.[10] Furthermore, liquid chemical waste must never be disposed of down the sanitary sewer unless explicitly permitted for that specific chemical, which is uncommon.[3][9]

Protocol 3.1: Disposal of Contaminated Solids (PPE, plasticware, etc.)

  • Segregate Waste: Collect all non-sharp solid waste contaminated with the compound (e.g., gloves, weigh boats, contaminated paper towels) in a designated, lined container separate from regular trash.

  • Labeling: This container should be clearly labeled as "Trace Chemotherapeutic Waste" or as directed by your institution's EHS.[15] Even if not strictly cytotoxic, this labeling ensures it is handled with a higher degree of care.

  • Disposal: The sealed bag or container should be placed in the appropriate solid waste stream for incineration, as managed by your institution's waste program.

Protocol 3.2: Disposal of Aqueous Solutions

  • Collection: Collect all aqueous waste containing Isopentenyladenine 9-Glucoside in a sealable, leak-proof container (e.g., a glass or HDPE bottle).[10][13]

  • Labeling: Label the container as "Aqueous Waste with Isopentenyladenine 9-Glucoside." List the solvent (e.g., water, DMSO, ethanol) and an estimated concentration of the compound.[8] Affix a completed hazardous waste tag.

  • Storage: Store the liquid waste container in secondary containment (such as a plastic tub) to prevent spills.[13]

  • Disposal: Arrange for pickup and disposal via your institution's EHS office.

Protocol 3.3: Spill Cleanup and Decontamination

  • Control and Alert: Cordon off the spill area. Alert personnel in the immediate vicinity.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double gloves.[16]

  • Contain the Spill:

    • For Solids: Gently cover the powder with a damp paper towel to prevent it from becoming airborne.

    • For Liquids: Cover with an absorbent material (e.g., spill pads or vermiculite).

  • Clean the Area: Starting from the outside of the spill and working inwards, collect the absorbent material and contaminated towels. Place all cleanup materials into a sealable bag or container.[15]

  • Decontaminate: Clean the spill surface three times using a detergent solution, followed by a water rinse.[15]

  • Dispose of Waste: The bag containing the cleanup materials must be labeled as hazardous waste and disposed of through your EHS office.[10][15]

Summary and Decision Workflow

The following table summarizes the disposal pathways.

Waste StreamContainer TypeKey Labeling InformationDisposal Method
Unused/Expired Solid Sealable, compatible container (HDPE, Glass)"Waste Isopentenyladenine 9-Glucoside", Accumulation Date, Generator InfoEHS/Hazardous Waste Contractor Pickup
Contaminated Solids (PPE, etc.) Lined, sealable container"Trace Chemical Waste" or as per institutional policyEHS/Hazardous Waste Contractor Pickup
Aqueous Solutions Sealable, compatible bottle (HDPE, Glass)"Aqueous Waste with Isopentenyladenine 9-Glucoside", Solvent, ConcentrationEHS/Hazardous Waste Contractor Pickup
Spill Cleanup Debris Sealable bag or container"Hazardous Waste - Spill Cleanup", ContentsEHS/Hazardous Waste Contractor Pickup

To ensure a logical and compliant decision process, the following workflow should be followed for any chemical waste disposal.

DisposalWorkflow start Start: Have Isopentenyladenine 9-Glucoside Waste sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds check_hazard Is it classified as acutely hazardous (e.g., P-listed, cytotoxic)? sds->check_hazard non_haz_protocol Follow Standard Protocol for Non-Acutely Hazardous Waste check_hazard->non_haz_protocol No haz_protocol Follow Institutional Protocol for Acutely Hazardous / Cytotoxic Waste (Requires specialized containers/labeling) check_hazard->haz_protocol Yes waste_type Identify Waste Type: Solid, Liquid, or Contaminated Labware? non_haz_protocol->waste_type end_disposal Arrange for disposal via Institutional EHS / Licensed Contractor haz_protocol->end_disposal solid Containerize, Label as 'Waste Isopentenyladenine 9-Glucoside', Store in Satellite Accumulation Area waste_type->solid Solid liquid Containerize in sealable bottle, Label with all components, Use secondary containment waste_type->liquid Liquid labware Segregate in lined container, Label as 'Trace Chemical Waste' waste_type->labware Labware solid->end_disposal liquid->end_disposal labware->end_disposal

Caption: Disposal Decision Workflow for Isopentenyladenine 9-Glucoside.

By adhering to these protocols, you ensure that your work with Isopentenyladenine 9-Glucoside is conducted with the highest standards of safety and environmental responsibility from the beginning of your experiment to the very end.

References

  • US Bio-Clean. (2014, June 12). OSHA Compliance For Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals. [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Occupational Safety & Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets. [Link]

  • VA.gov. Cytotoxic Agent Use Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Canterbury DHB. Management of Cytotoxic Waste. [Link]

  • California Institute of Technology. (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. [Link]

  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. [Link]

  • Hallmark, H. T., et al. (2020). Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. Plant Direct, 4(12), e00292. [Link]

  • ResearchGate. (2020). (PDF) Cytokinin isopentenyladenine and its glucoside isopentenyladenine‐9G delay leaf senescence through activation of cytokinin‐associated genes. [Link]

  • PubMed. (2020, December 21). Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes. [Link]

Sources

Handling

Personal protective equipment for handling Isopentenyladenine 9-Glucoside

Title: Operational & Safety Guide: Handling Isopentenyladenine 9-Glucoside (iP9G) in the Laboratory Introduction As a Senior Application Scientist, I frequently observe laboratories treating cytokinin metabolites as beni...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational & Safety Guide: Handling Isopentenyladenine 9-Glucoside (iP9G) in the Laboratory

Introduction As a Senior Application Scientist, I frequently observe laboratories treating cytokinin metabolites as benign plant hormones. However, N6-Isopentenyladenine 9-glucoside (iP9G)—a critical compound used in plant senescence research and drug development[1]—poses distinct toxicological risks in its concentrated, purified form. While iP9G is highly valued for its ability to activate cytokinin-associated genes and delay leaf senescence[2], it is fatal in large quantities and acts as a severe irritant to the eyes, skin, and respiratory organs[3].

This guide provides a field-proven, self-validating framework for the safe handling, solubilization, and disposal of iP9G, ensuring both researcher safety and experimental integrity.

Physicochemical & Toxicological Profile

Before handling any compound, understanding its physical properties is non-negotiable.

PropertySpecification
Chemical Name N6-Isopentenyladenine 9-glucoside (iP9G)
CAS Number 83087-94-9[4]
Molecular Formula C16H23N5O5[4]
Molecular Weight 365.38 g/mol [4]
Physical State Solid (Powder)[4]
Primary Hazards Respiratory, dermal, and ocular irritant; highly toxic in large quantities.
Optimal Solvents DMSO (often used at 0.1% final concentration as a solvent control).

Mandatory Personal Protective Equipment (PPE) Ecosystem

Standard PPE is insufficient when working with concentrated iP9G, especially when using transdermal solvents like DMSO. Implement the following PPE ecosystem:

  • Hand Protection (Double-Gloving): Wear two pairs of nitrile gloves (minimum 0.11 mm thickness)[5]. Causality: iP9G is typically dissolved in DMSO to ensure complete molecular dispersion[1]. DMSO is a powerful solvent that rapidly penetrates the skin, carrying dissolved solutes with it. If a DMSO-iP9G solution splashes onto your hands, the outer glove must be immediately removed and discarded to prevent the solvent from breaching the inner nitrile barrier.

  • Respiratory Protection: Operations must be conducted inside a Class II Biosafety Cabinet or a calibrated chemical fume hood. If weighing must occur outside a hood (highly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized powder, which can cause severe respiratory irritation[3].

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles. Standard safety glasses with side shields do not provide adequate protection against micro-particulate drift.

  • Body Protection: A flame-retardant, fluid-resistant laboratory coat with fitted knit cuffs to prevent wrist exposure.

Standard Operating Procedure (SOP): Weighing & Solubilization

Every protocol must be a self-validating system. Follow these steps to ensure both safety and experimental integrity.

  • Step 1: Containment Setup. Line the fume hood workspace with a highly absorbent, plastic-backed bench pad. This ensures that any micro-spill is immediately contained and cannot cross-contaminate the stainless steel surface.

  • Step 2: Weighing. Use an anti-static analytical balance.

    • Self-Validation Check: Tare the balance with the weigh boat. After transferring the iP9G powder to your primary vessel, place the empty weigh boat back on the scale. It should read exactly 0.0000g. Any discrepancy indicates a micro-spill on the balance pan that requires immediate cleanup.

  • Step 3: Primary Solubilization. Add anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM to 50 mM).

    • Self-Validation Check: Cytokinins can have stubborn aqueous solubility. Hold the sealed microcentrifuge tube against a high-contrast light source. The solution must be optically clear with no particulate refraction. If particulates remain, vortex gently or sonicate in a water bath at room temperature until fully dissolved.

  • Step 4: Aliquoting. Aliquot the stock into single-use amber vials, as iP9G and related cytokinins can be light-sensitive over prolonged periods. Store immediately at -20°C.

Emergency Response & Disposal Plans

  • Accidental Dermal/Ocular Exposure:

    • Skin: Immediately remove contaminated PPE. Rinse the affected area under a safety shower or sink for a minimum of 15 minutes[3]. Crucial Insight: Do NOT use solvents (like ethanol or soap containing penetration enhancers) to wash the skin, as this will accelerate the absorption of any residual DMSO-iP9G mixture. Use copious amounts of plain water.

    • Eyes: Flush at the eyewash station for 15 minutes, holding eyelids open. Seek immediate occupational medical evaluation.

  • Spill Protocol:

    • Solid Spill: Do not sweep, as this aerosolizes the toxic powder. Cover the spill with damp absorbent paper to weigh down the dust, then carefully wipe it up.

    • Liquid Spill: Apply a universal chemical absorbent pad. Double-bag the waste in heavy-duty chemical waste bags, seal, and label appropriately.

  • Disposal Plan: Route all iP9G-contaminated solid waste, empty vials, and liquid aliquots to high-temperature incineration through your institutional hazardous waste management system. Never dispose of cytokinin metabolites down the drain, as they can act as potent environmental disruptors in local flora.

Operational Workflow Diagram

Below is the logical workflow for handling iP9G, including the decision matrix for spill response.

iP9G_Workflow Start Pre-Operation: PPE Verification & Hood Setup Weighing Weighing & Dispensing (Analytical Balance in Hood) Start->Weighing Solubilization Solubilization in DMSO (Visual Clarity Check) Weighing->Solubilization Spill Accidental Spill or Exposure? Solubilization->Spill Exposure Exposure Protocol: Rinse 15 mins & Medical Help Spill->Exposure Personnel Contact CleanUp Spill Clean-up: Damp Absorb & Double Bag Spill->CleanUp Surface Spill Success Aliquoting & Storage (Amber Vials at -20°C) Spill->Success No Spill (Proceed) Waste Hazardous Waste Disposal (High-Temp Incineration) Exposure->Waste CleanUp->Waste Success->Waste Post-Experiment

Operational workflow for Isopentenyladenine 9-Glucoside handling, spill response, and disposal.

References

  • PubChem. "Isopentenyl-Adenine-9-glucoside | C16H23N5O5 | CID 11675006". National Center for Biotechnology Information. URL: [Link]

  • Carl Roth. "N6-Isopentenyladenine-9-glucoside, 1 mg, CAS No. 83087-94-9". URL: [Link]

  • Hallmark, H., & Rashotte, A. M. (2020). "Cytokinin isopentenyladenine and its glucoside isopentenyladenine-9G delay leaf senescence through activation of cytokinin-associated genes". Plant Direct / ResearchGate. URL: [Link]

Sources

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